molecular formula C24H26O5S B600836 Canagliflozin Defluoro Impurity CAS No. 842133-16-8

Canagliflozin Defluoro Impurity

Cat. No.: B600836
CAS No.: 842133-16-8
M. Wt: 426.54
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Description

Canagliflozin Defluoro Impurity ( 842133-16-8), also known as Defluoro-Canagliflozin, is a recognized impurity of the active pharmaceutical ingredient (API) Canagliflozin, which is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes . This impurity is critical for the comprehensive analysis and quality control of the parent drug substance. It is extensively utilized in pharmaceutical development for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to regulatory bodies like the FDA . Furthermore, it serves as a vital reference standard in toxicity studies and ongoing analytical studies during the commercial production of Canagliflozin, ensuring the safety, efficacy, and consistent quality of the final drug product . The chemical name of the compound is (1S)-1,5-Anhydro-1-C-[3-[[5-phenyl-2-thienyl]methyl]-4-methylphenyl]-D-glucitol, with a molecular formula of C₂₄H₂₆O₅S and a molecular weight of 426.53 g/mol . To support research integrity, this product is supplied with a comprehensive Certificate of Analysis (CoA) and full characterization data, which typically includes 1H-NMR, Mass Spectrometry, and HPLC to confirm identity and purity . This product is intended for research use only and is not approved for human consumption.

Properties

IUPAC Name

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O5S/c1-14-7-8-16(24-23(28)22(27)21(26)19(13-25)29-24)11-17(14)12-18-9-10-20(30-18)15-5-3-2-4-6-15/h2-11,19,21-28H,12-13H2,1H3/t19-,21-,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPBUBXAMCHQTN-ZXGKGEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842133-16-8
Record name Desfluoro canagliflozin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842133168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESFLUORO CANAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X6T2GQ6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Formation Mechanism of Canagliflozin Defluoro Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of the defluoro impurity of Canagliflozin, a critical process-related impurity encountered during the synthesis of this sodium-glucose co-transporter 2 (SGLT2) inhibitor. A deep understanding of impurity formation is paramount in drug development and manufacturing to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document elucidates the chemical origins of the defluoro impurity, detailing the specific synthetic step and the underlying reaction mechanism responsible for its generation. Furthermore, this guide presents a systematic approach to investigating and controlling the formation of this impurity through carefully designed experimental protocols and robust analytical monitoring. By synthesizing mechanistic insights with practical, field-proven methodologies, this guide serves as an essential resource for researchers and professionals dedicated to the robust process development and manufacturing of Canagliflozin.

Introduction: The Significance of Impurity Profiling in Drug Synthesis

In the landscape of pharmaceutical development, the adage "the process defines the product" holds profound significance. The synthetic route employed to manufacture an active pharmaceutical ingredient (API) invariably influences its purity profile. Process-related impurities, which arise from starting materials, intermediates, reagents, and side reactions, are of particular concern as they can impact the safety and efficacy of the final drug product.[1][2] The diligent identification, characterization, and control of these impurities are therefore mandated by regulatory agencies worldwide and form a cornerstone of robust drug development.[3]

Canagliflozin, a potent and selective SGLT2 inhibitor, is no exception. During its multi-step synthesis, a number of process-related impurities can be generated. Among these, the Canagliflozin Defluoro Impurity (formally named (1S)-1,5-anhydro-1-C-(3-((5-(phenyl)-2-thienyl)methyl)-4-methylphenyl)-D-glucitol) has been identified as a critical process impurity that warrants careful control. This guide will provide an in-depth exploration of the formation mechanism of this specific impurity, offering a blend of theoretical understanding and practical guidance for its mitigation.

Unraveling the Genesis of the Defluoro Impurity: A Process-Related Challenge

The this compound is not a degradation product but rather a process-related impurity that is formed during a specific step in the synthesis of a key intermediate. Investigations into the impurity profile of Canagliflozin have revealed that the defluorination of the 2-(4-fluorophenyl)thiophene moiety occurs in the presence of a strong base, namely n-butyl lithium (n-BuLi).[4] This reaction typically takes place during the coupling of the lithiated thiophene derivative with the protected glucopyranose ring system.

The overall synthetic strategy for Canagliflozin often involves the preparation of a C-aryl glucoside, where the aryl portion is a substituted phenyl ring connected to a thiophene moiety. A common approach involves the synthesis of 2-(4-fluorophenyl)thiophene, which is then elaborated to the final drug molecule. It is within this synthetic sequence that the formation of the defluoro impurity is observed.

The Core Mechanism: n-Butyl Lithium-Mediated Defluorination

The formation of the this compound is a direct consequence of the high reactivity of n-butyl lithium, a potent organolithium reagent widely used in organic synthesis as a strong base and a nucleophile.[5] The proposed mechanism for the defluorination of the 2-(4-fluorophenyl)thiophene intermediate involves a benzyne-type intermediate or a direct nucleophilic aromatic substitution.

Proposed Electron-Pushing Mechanism

A plausible mechanism for the n-BuLi mediated defluorination of the 2-(4-fluorophenyl)thiophene intermediate is depicted below. This mechanism is based on the known reactivity of organolithium reagents with aryl fluorides.

Step 1: Deprotonation at the Ortho Position

The process is initiated by the deprotonation of the aromatic ring at the position ortho to the fluorine atom by n-butyl lithium. The acidity of this proton is enhanced by the electron-withdrawing nature of the fluorine atom.

Step 2: Elimination of Lithium Fluoride and Formation of a Benzyne Intermediate

The resulting ortho-lithiated species is unstable and readily eliminates lithium fluoride (LiF) to form a highly reactive benzyne intermediate.

Step 3: Nucleophilic Attack by n-Butyl Lithium

The benzyne intermediate is then attacked by another molecule of n-butyl lithium, which acts as a nucleophile. This attack can occur at either of the two carbons of the triple bond.

Step 4: Protonation

Finally, the resulting aryl lithium species is protonated during the aqueous work-up of the reaction to yield the defluorinated thiophene derivative.

This defluorinated intermediate then proceeds through the subsequent steps of the Canagliflozin synthesis, ultimately leading to the formation of the this compound.

Visualizing the Defluorination Pathway

The following diagram illustrates the proposed mechanistic pathway for the formation of the defluorinated intermediate.

G cluster_start Starting Material cluster_reagents Reagents cluster_mechanism Proposed Mechanism cluster_product Product Fluoroarene 2-(4-fluorophenyl)thiophene Deprotonation Ortho-Deprotonation Fluoroarene->Deprotonation + n-BuLi nBuLi n-Butyl Lithium (n-BuLi) Benzyne Benzyne Intermediate Formation (Elimination of LiF) Deprotonation->Benzyne Nucleophilic_Attack Nucleophilic Attack by n-BuLi Benzyne->Nucleophilic_Attack + n-BuLi Protonation Protonation (Work-up) Nucleophilic_Attack->Protonation Defluoro_Intermediate Defluorinated Intermediate Protonation->Defluoro_Intermediate

Caption: Proposed mechanism for n-BuLi mediated defluorination.

Experimental Investigation and Control Strategies

A systematic investigation into the formation of the defluoro impurity is crucial for developing effective control strategies. A well-designed experimental protocol allows for the identification of critical process parameters (CPPs) that influence the rate and extent of the defluorination reaction.

A Self-Validating Experimental Protocol

The following experimental protocol is designed to systematically evaluate the impact of key reaction parameters on the formation of the this compound. The protocol is structured to be self-validating by including control experiments and systematic variations of parameters.

Objective: To determine the influence of temperature, stoichiometry of n-butyl lithium, and reaction time on the formation of the defluoro impurity during the synthesis of the key thiophene intermediate.

Materials:

  • 2-(4-fluorophenyl)thiophene

  • n-Butyl lithium (solution in hexanes, accurately titrated)

  • Anhydrous tetrahydrofuran (THF)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Internal standard for HPLC analysis

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 290 nm)[6][7]

Experimental Setup:

A multi-well parallel reactor or a series of identical round-bottom flasks equipped with magnetic stirrers, nitrogen inlets, and temperature probes.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-(4-fluorophenyl)thiophene in anhydrous THF of a known concentration.

  • Reaction Setup: In each reactor well or flask, under a nitrogen atmosphere, add a precise volume of the 2-(4-fluorophenyl)thiophene stock solution.

  • Temperature Control: Equilibrate the reactors to the desired temperatures as outlined in the experimental design table below.

  • n-BuLi Addition: Add the specified equivalents of n-butyl lithium solution dropwise to each reactor while maintaining the desired temperature.

  • Reaction Monitoring: Allow the reactions to proceed for the specified time.

  • Quenching: At the end of the reaction time, quench each reaction by the addition of a saturated aqueous ammonium chloride solution.

  • Sample Preparation for HPLC Analysis: To each quenched reaction mixture, add a known amount of an internal standard. Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. Dissolve the residue in a known volume of HPLC mobile phase.

  • HPLC Analysis: Inject the prepared samples into the HPLC system. Quantify the amount of starting material, the desired product (if applicable in the context of a subsequent reaction), and the defluoro impurity relative to the internal standard.[8]

Experimental Design: A Factorial Approach

A factorial design of experiments is recommended to efficiently study the main effects and interactions of the chosen parameters.

Experiment Temperature (°C) n-BuLi (Equivalents) Time (hours)
1 (Control)-781.01
2-781.51
3-781.02
4-781.52
5-401.01
6-401.51
7-401.02
8-401.52
9 (Center Point)-591.251.5

Data Presentation: The results from the HPLC analysis should be tabulated to clearly show the percentage of the defluoro impurity formed under each set of conditions.

Experiment Temperature (°C) n-BuLi (Equivalents) Time (hours) Defluoro Impurity (%)
1-781.01[Experimental Result]
2-781.51[Experimental Result]
...............
Causality Behind Experimental Choices and Expected Outcomes
  • Temperature: Lower temperatures (e.g., -78 °C) are expected to significantly reduce the rate of the defluorination side reaction. The formation of the benzyne intermediate is an elimination reaction that is generally favored at higher temperatures. By keeping the temperature low, the stability of the ortho-lithiated species is increased, favoring the desired subsequent reaction over elimination.

  • Stoichiometry of n-Butyl Lithium: Using an excess of n-butyl lithium is likely to increase the formation of the defluoro impurity. The excess base can more effectively promote the initial deprotonation and can also act as the nucleophile to trap the benzyne intermediate. Precise control of the stoichiometry is therefore critical.

  • Reaction Time: Longer reaction times may lead to an increased accumulation of the defluoro impurity, especially at higher temperatures where the side reaction is more competitive.

By systematically varying these parameters, a design space can be established where the formation of the defluoro impurity is minimized to an acceptable level.

The Role of Palladium Catalysts: A Secondary Consideration

While the primary formation mechanism of the defluoro impurity in the context of Canagliflozin synthesis is attributed to the use of a strong base, it is prudent to consider the potential for palladium-catalyzed defluorination, especially if palladium-based cross-coupling reactions are employed in the synthesis of the 2-(4-fluorophenyl)thiophene intermediate.[9][10] Unwanted defluorination can be a side reaction in Suzuki and other palladium-catalyzed cross-coupling reactions involving fluoroarenes, although it is generally less common than with other halogens.[11] The mechanism of palladium-catalyzed C-F bond activation is complex and can involve oxidative addition of the C-F bond to a low-valent palladium species.[12] However, in the specific case of the this compound, the strong evidence points towards the n-BuLi mediated pathway as the principal contributor.

Analytical Methodologies for Monitoring and Quantification

Robust analytical methods are essential for the detection and quantification of the this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

HPLC Method Parameters

A typical reversed-phase HPLC method for the analysis of Canagliflozin and its impurities would involve:

  • Column: A C18 stationary phase is commonly used.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both Canagliflozin and the defluoro impurity have significant absorbance, typically around 290 nm.

  • Quantification: Quantification is achieved by comparing the peak area of the impurity to that of a reference standard of known concentration. The use of a relative response factor (RRF) is recommended for accurate quantification, especially at low levels.

Forced Degradation Studies

Forced degradation studies are a regulatory requirement and provide valuable information about the stability of the drug substance and the potential for degradant formation. While the defluoro impurity is primarily process-related, subjecting Canagliflozin to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help to confirm that it is not a significant degradation product under normal storage conditions.[13] Studies have shown that Canagliflozin is susceptible to degradation under certain stress conditions, but the formation of the defluoro impurity is not typically reported as a major degradation pathway.[13]

Conclusion and Recommendations

The formation of the this compound is a well-defined process-related event, primarily driven by the use of n-butyl lithium during the synthesis of a key thiophene intermediate. The proposed mechanism, involving an ortho-deprotonation followed by the formation of a benzyne intermediate, provides a solid theoretical framework for understanding its genesis.

To effectively control the levels of this impurity, the following recommendations are crucial for drug development professionals:

  • Process Optimization: The reaction step involving n-butyl lithium should be carefully optimized. Maintaining a low reaction temperature (ideally -78 °C or below) and using a stoichiometric amount of n-butyl lithium are critical to minimize the defluorination side reaction.

  • Rigorous Analytical Monitoring: A validated, stability-indicating HPLC method should be employed for the routine monitoring of the defluoro impurity in both the intermediate and the final API.

  • Impurity Specification: A stringent specification for the defluoro impurity should be established based on toxicological data and regulatory guidelines.

By integrating a thorough understanding of the formation mechanism with robust process controls and analytical methodologies, the presence of the this compound can be effectively managed, ensuring the consistent production of high-quality Canagliflozin.

References

  • Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. (2023). PubMed Central. [Link]

  • Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. (n.d.). Advances in Pharmacology and Pharmacy. [Link]

  • An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC. (2016). PubMed Central. [Link]

  • Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. (n.d.). UPSpace. [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). PubMed Central. [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. (2016). Accounts of Chemical Research. [Link]

  • Electrochemically promoted defluorinative sulfoximination and fluorosulfonylation of non-activated aryl fluorides at room temperature. (n.d.). Chemical Science. [Link]

  • Simultaneous Quantitative Analysis of Polymorphic Impurities in Canagliflozin Tablets Utilizing Near-Infrared Spectroscopy and Partial Least Squares Regression. (n.d.). MDPI. [Link]

  • Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. (2021). ResearchGate. [Link]

  • An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC. (2016). ResearchGate. [Link]

  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Development and Validation of HPLC Method for Determination of Trace Level Potential Genotoxic Hydroperoxide Impurity in Canagli. (n.d.). ResearchGate. [Link]

  • Palladium catalysed Suzuki reactions of fluoroarenes. (2009). ResearchGate. [Link]

  • Synthesis and Characterization of Potential Impurities of Canagliflozin. (2017). ResearchGate. [Link]

  • Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. (2005). ResearchGate. [Link]

  • Electronically Ambivalent Hydrodefluorination of Aryl‐CF3 groups enabled by Electrochemical Deep‐Reduction on a Ni Cathode. (n.d.). PubMed Central. [Link]

  • Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. (2017). ResearchGate. [Link]

  • Development and Validation of Stability-Indicatiting HPLC method for Determination of Related Substances in Dabigatran Etexilate. (2017). IOSR Journal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. [Link]

  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. [Link]

  • An exploratory and mechanistic study of the defluorination of an (aminofluorophenyl)oxazolidinone: SN1(Ar) vs. SR+N1(Ar) mechanism. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • A Validated Stability-Indicating RP-HPLC Method for the Estimation of Canagliflozin and its Impurities in Pharmaceutical Dosage Forms. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. (2009). MIT Open Access Articles. [Link]

  • Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form. (2023). Journal of Molecular Science. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Been researching a synthesis, please can someone outline the mechanism for this step & are the butyllithium and thf reactants or used to dissolve the reactants or something. (2018). Reddit. [Link]

  • Synthesis of Functionalized Aryl Fluorides Using Organolithium Reagents in Flow Microreactors. (2013). Sci-Hub. [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube. [Link]

  • Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. (2022). MDPI. [Link]

  • Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. (2021). Organic Syntheses. [Link]

  • Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. (2006). PubMed. [Link]

  • Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. (2019). PubMed. [Link]

  • Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. (2021). ResearchGate. [Link]

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  • ANALYSIS OF CANAGLIFLOZIN, REVIEW. (2017). World Journal of Pharmaceutical Research. [Link]

Sources

Navigating the Labyrinth: A Technical Guide to Regulatory Limits for Canagliflozin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Modern Therapeutics

In the landscape of modern drug development, the pursuit of therapeutic efficacy is inextricably linked to the assurance of safety. For a potent and widely prescribed molecule like canagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product quality.[1][2] This technical guide, born from a synthesis of regulatory guidelines and empirical data, aims to provide an in-depth understanding of the principles and practices governing the control of canagliflozin impurities. Our narrative will eschew rigid templates, instead focusing on a logical progression from the foundational regulatory framework to the practical application of these principles in the lifecycle of canagliflozin. We will delve into the causality behind analytical choices and the self-validating systems required for robust impurity control, grounded in authoritative references.

The Regulatory Bedrock: A Harmonized Approach to Impurity Control

The control of impurities in new drug substances and products is a globally harmonized effort, spearheaded by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The primary documents governing this space are ICH Q3A(R2): Impurities in New Drug Substances and ICH Q3B(R2): Impurities in New Drug Products .[3][4] These guidelines establish a rational framework for the reporting, identification, and qualification of impurities, based on the maximum daily dose (MDD) of the drug.

The Three Pillars of Impurity Thresholds

The ICH guidelines introduce three critical thresholds that dictate the level of scrutiny an impurity must undergo:

  • Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at or above which an impurity's structure must be elucidated.

  • Qualification Threshold: The level at or above which an impurity must be justified from a safety perspective, typically through toxicological studies.

These thresholds are not arbitrary; they are risk-based and directly correlated with the patient's daily exposure to the drug. For canagliflozin, with a maximum daily dose of 300 mg, the applicable thresholds from ICH Q3A and Q3B can be determined.[5][6]

Calculating the Thresholds for Canagliflozin

Given the MDD of 300 mg for canagliflozin, which falls into the ">100 mg - 2 g" category in the ICH guidelines, the following thresholds apply for both the drug substance and the drug product:

Threshold Type ICH Guideline Threshold for Canagliflozin (MDD > 100 mg - 2 g)
ReportingQ3A(R2) / Q3B(R2)0.05%
IdentificationQ3A(R2) / Q3B(R2)0.10% or 1.0 mg TDI, whichever is lower
QualificationQ3A(R2) / Q3B(R2)0.15% or 1.0 mg TDI, whichever is lower

TDI: Total Daily Intake

This table serves as the foundational framework for any discussion on canagliflozin impurity control. It dictates the analytical sensitivity required and the subsequent actions to be taken when an impurity is detected at a certain level.

The Canagliflozin Impurity Landscape: A Universe of Molecular Aberrations

Impurities in canagliflozin can arise from two primary sources: the manufacturing process (process-related impurities) and the degradation of the drug substance over time (degradation products). A thorough understanding of these impurities is crucial for developing effective control strategies.

Process-Related Impurities: Echoes of Synthesis

The synthetic route to canagliflozin, a complex C-glycosyl compound, involves multiple steps and reagents, each with the potential to introduce impurities. These can include unreacted starting materials, intermediates, by-products, and reagents. While specific synthetic pathways are proprietary, the scientific literature and patents allude to several potential process-related impurities.[1]

A logical workflow for managing process-related impurities is essential:

Caption: Oxidative degradation of the canagliflozin thiophene ring.

A Compendium of Known Canagliflozin Impurities

Based on publicly available information from scientific literature and suppliers of reference standards, a number of impurities have been identified. It is crucial to note that the presence and levels of these impurities can vary significantly depending on the specific manufacturing process.

Impurity Name/Type Classification Potential Origin
Canagliflozin 1-EpimerProcess-RelatedIsomerization during synthesis
Canagliflozin DimerProcess-Related/DegradationSide reaction during synthesis or degradation
Canagliflozin Ring Opening ImpurityDegradationHydrolysis of the glycosidic bond
(R)-Cangliflozin Furanose impurityProcess-RelatedIsomeric by-product
(S)-Canagliflozin Furanose ImpurityProcess-RelatedIsomeric by-product
Canagliflozin Desfluoro ImpurityProcess-RelatedImpurity in starting material
Thiophene Oxide DerivativeDegradationOxidation of the thiophene ring
Hydroperoxide and Sulfone ImpuritiesDegradationOxidative degradation [7]

This table is not exhaustive but represents some of the commonly discussed impurities. The official monographs of the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) should be consulted for the definitive list of specified impurities and their official limits. As of the time of this writing, a dedicated monograph for canagliflozin in these pharmacopoeias is not publicly available, though reference standards for impurities are mentioned by suppliers in the context of EP and USP. [4][8]

The Analytical Arsenal: Detecting and Quantifying the Unseen

The ability to accurately detect and quantify impurities at levels dictated by the ICH thresholds is paramount. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the workhorse analytical technique in this domain.

Method Development and Validation: A Self-Validating System

A robust, stability-indicating HPLC method is the cornerstone of impurity control. The development and validation of such a method must adhere to the principles of scientific integrity and trustworthiness.

Step-by-Step Methodology for a Stability-Indicating HPLC Method:

  • Column and Mobile Phase Selection: A reversed-phase C18 column is commonly employed. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode to achieve optimal separation of the parent drug from its impurities.

  • Forced Degradation Studies: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. This is a critical step to ensure the method is "stability-indicating," meaning it can separate and quantify the active pharmaceutical ingredient (API) in the presence of its degradants.

  • Method Optimization: Parameters such as mobile phase composition, gradient profile, flow rate, and column temperature are systematically adjusted to achieve adequate resolution between all peaks of interest.

  • Method Validation: The optimized method is then rigorously validated according to ICH Q2(R1) guidelines. This involves demonstrating its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Caption: Workflow for HPLC method development and validation.

Qualification of Impurities: Bridging Chemistry and Toxicology

When an impurity in a new drug substance or product exceeds the qualification threshold, a comprehensive safety assessment is required. The goal of qualification is to establish the biological safety of the impurity at the observed level.

The qualification process can follow several pathways:

  • Literature Review: If the impurity is a known human metabolite or has been adequately studied and found to be safe at the proposed level, this data can be used for qualification.

  • Toxicological Studies: If sufficient data is not available, toxicological studies on the impurity itself may be necessary. These studies are designed to assess the potential genotoxicity, general toxicity, and other relevant endpoints.

  • Bridging Studies: In some cases, data from toxicological studies on the drug substance containing a representative amount of the impurity can be used to qualify the impurity.

The decision-making process for the identification and qualification of an impurity is systematically outlined in the ICH guidelines.

Conclusion: A Commitment to Unwavering Quality

The control of impurities in canagliflozin is a multifaceted discipline that requires a deep understanding of organic chemistry, analytical science, and regulatory affairs. This guide has provided a framework for navigating the complexities of this field, from the foundational ICH guidelines to the practical aspects of impurity identification and control. As drug development professionals, our commitment to patient safety necessitates a proactive and scientifically sound approach to impurity management. By embracing the principles of expertise, trustworthiness, and authoritative grounding, we can ensure that the therapeutic benefits of canagliflozin are delivered with the highest standards of quality and safety.

References

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Methodological & Application

Application Notes and Protocols: Preparation and Certification of Canagliflozin Defluoro Impurity Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality

In the development and manufacturing of active pharmaceutical ingredients (APIs), the identification, quantification, and control of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate stringent control over impurities.[1] A well-characterized reference standard for each significant impurity is essential for the validation of analytical methods used for quality control and stability testing.[2]

Canagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a widely used therapeutic agent for type 2 diabetes. During its synthesis, various process-related impurities can be formed. One such critical process impurity is the Canagliflozin Defluoro Impurity , where the fluorine atom on the phenyl ring is absent. This application note provides a comprehensive guide for the preparation, purification, and characterization of the this compound reference standard.

Generation of this compound

The this compound is primarily a process-related impurity. Its formation can occur during the synthesis of key intermediates of Canagliflozin. A plausible synthetic route to obtain this impurity involves a multi-step process, which can be undertaken in a laboratory setting to generate a sufficient quantity for reference standard preparation.

Proposed Synthetic Pathway

The synthesis of the defluoro impurity mirrors the initial steps of the Canagliflozin synthesis, with the key difference being the use of a non-fluorinated starting material. The general synthetic scheme can be conceptualized as a multi-step process involving the coupling of a thiophene derivative with a phenylacetic acid derivative, followed by a Friedel-Crafts acylation, reduction, and subsequent glycosylation.

A generalized synthetic approach can be outlined as follows:

G cluster_synthesis Synthetic Pathway Start Non-fluorinated Phenylacetic Acid Derivative + Thiophene Derivative Step1 Coupling Reaction Start->Step1 Step2 Friedel-Crafts Acylation Step1->Step2 Step3 Reduction Step2->Step3 Step4 Glycosylation with Protected Glucose Moiety Step3->Step4 Step5 Deprotection Step4->Step5 End This compound Step5->End

Caption: Proposed synthetic workflow for this compound.

Laboratory-Scale Synthesis Protocol

This protocol is a conceptualized procedure based on analogous chemical transformations described in the literature for Canagliflozin synthesis.[3]

Materials:

  • 5-bromo-2-methylbenzoic acid

  • Thiophene

  • Oxalyl chloride

  • Aluminum chloride

  • Triethylsilane

  • Boron trifluoride etherate

  • Protected gluconolactone derivative

  • n-Butyllithium

  • Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran, Toluene)

  • Reagents for work-up and purification (e.g., sodium bicarbonate, brine, magnesium sulfate)

Procedure:

  • Synthesis of the Key Ketone Intermediate:

    • React 5-bromo-2-methylbenzoic acid with oxalyl chloride to form the corresponding acid chloride.

    • Perform a Friedel-Crafts acylation by reacting the acid chloride with thiophene in the presence of a Lewis acid like aluminum chloride to yield the ketone intermediate.

  • Reduction of the Ketone:

    • Reduce the ketone functionality using a reducing agent such as triethylsilane in the presence of a Lewis acid like boron trifluoride etherate.

  • Glycosylation:

    • In a separate reaction, protect the hydroxyl groups of a suitable gluconolactone derivative.

    • Couple the reduced intermediate with the protected gluconolactone. This step typically involves lithiation of the aromatic ring followed by reaction with the protected sugar.

  • Deprotection:

    • Remove the protecting groups from the sugar moiety to yield the final this compound.

Purification of the this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products, and other impurities. A robust purification strategy is crucial to obtain a reference standard of high purity. A multi-step purification process involving column chromatography followed by preparative HPLC is recommended.

Purification Workflow

G cluster_purification Purification Workflow Crude Crude Synthetic Product Column Silica Gel Column Chromatography Crude->Column Fraction Enriched Fractions Column->Fraction Prep_HPLC Preparative HPLC Fraction->Prep_HPLC Pure_Fraction High Purity Fractions Prep_HPLC->Pure_Fraction Evaporation Solvent Evaporation Pure_Fraction->Evaporation Final Purified Reference Standard Evaporation->Final

Caption: Multi-step purification process for the reference standard.

Preparative HPLC Protocol

Instrumentation:

  • Preparative High-Performance Liquid Chromatography system with a UV detector.

Chromatographic Conditions:

ParameterRecommended Value
Column C18, 10 µm, 250 x 21.2 mm (or similar dimensions)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized based on analytical HPLC (e.g., 30-70% B over 30 min)
Flow Rate 15-25 mL/min
Detection 290 nm
Injection Volume Dependent on concentration and column capacity
Column Temperature Ambient

Procedure:

  • Dissolve the enriched fractions from column chromatography in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Perform multiple injections onto the preparative HPLC system.

  • Collect the fractions corresponding to the main peak of the defluoro impurity.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified solid.

  • Dry the material under vacuum to remove residual solvents.

Characterization and Certification of the Reference Standard

A comprehensive characterization is necessary to confirm the identity, purity, and potency of the prepared reference standard. This involves a combination of spectroscopic and chromatographic techniques.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the proton environment of the molecule. The absence of signals in the fluorine-coupled region of the aromatic spectrum and the presence of an additional aromatic proton signal compared to Canagliflozin are key indicators.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition of the molecule, confirming the molecular formula C₂₄H₂₆O₅S.

  • LC-MS/MS: To study the fragmentation pattern, which can provide further structural confirmation.

Purity Determination

High-Performance Liquid Chromatography (HPLC):

  • A validated, stability-indicating HPLC method should be used to determine the purity of the reference standard. The purity is typically determined by area percentage.

Water Content:

  • Karl Fischer titration should be performed to determine the water content.

Residual Solvents:

  • Gas Chromatography (GC) with a headspace sampler should be used to quantify any residual solvents from the synthesis and purification process.

Potency Assignment: The potency of the reference standard is calculated by taking into account the purity, water content, and residual solvent content.

Potency (%) = Purity (HPLC) (%) x (100 - Water Content (%) - Residual Solvents (%)) / 100

Summary of Analytical Characterization Data
Analytical TechniqueParameterSpecification
¹H NMR & ¹³C NMR StructureConsistent with the proposed structure of this compound
HRMS Molecular FormulaC₂₄H₂₆O₅S
HPLC Purity≥ 98.0%
Karl Fischer Water Content≤ 1.0%
GC-HS Residual SolventsAs per ICH Q3C guidelines
Assigned Potency Reported on the Certificate of Analysis

Application in Routine Analysis

The certified reference standard of this compound is used for the following applications in a quality control laboratory:

  • Peak Identification: To confirm the identity of the defluoro impurity peak in the chromatograms of Canagliflozin API and drug product samples.

  • Method Validation: As a critical component in the validation of the analytical method for the determination of related substances, including specificity, linearity, accuracy, and precision.

  • Quantification: To accurately quantify the amount of the defluoro impurity in test samples.

Protocol for Preparation of Standard Solutions
  • Stock Standard Solution: Accurately weigh a suitable amount of the this compound reference standard and dissolve it in a volumetric flask using a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

  • Working Standard Solution: Further dilute the stock standard solution to a concentration relevant for the analysis (e.g., at the reporting threshold or specification limit).

System Suitability for HPLC Analysis

Before performing any sample analysis, the suitability of the chromatographic system must be verified. The system suitability parameters should be established during method validation and checked before each analytical run.

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000
%RSD of Peak Area Not more than 5.0% for six replicate injections
Resolution Not less than 1.5 between the impurity and adjacent peaks

These criteria ensure that the chromatographic system is performing adequately for the intended analysis, as per ICH Q2(R1) guidelines.[4][5][6][7][8]

References

  • Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180. [Link]

  • Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. (2023). ACS Omega. [Link]

  • A validated stability indicating RP-HPLC method for estimation of canagliflozin in dosage form. (2015). ResearchGate. [Link]

  • Convenient synthesis of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol. (2012). ResearchGate. [Link]

  • GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. (2021). PMC. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. (2023). MDPI. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. [Link]

  • A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: application to pharmacokinetic studies in rats. (2016). PubMed. [Link]

  • Solid forms of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl). (2012).
  • Canagliflozin impurities, methods of preparation and removal. (2022).
  • Development and Validation of Stability-Indicatiting HPLC method for Determination of Related Substances in Dabigatran Etexilate. (2017). IOSR Journal. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2024). MDPI. [Link]

  • Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. (2017). ACS Publications. [Link]

  • REPRINT. (2017). ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]

  • Research on Enhancing the Solubility and Bioavailability of Canagliflozin Using Spray Drying Techniques with a Quality-by-Design Approach. (2024). PubMed Central. [Link]

  • Synthesis and Characterization of Potential Impurities of Canagliflozin. (2017). ResearchGate. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (2020). Asian Journal of Pharmaceutical Analysis. [Link]

  • Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions. (2018). PubMed. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2024). Preprints.org. [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]

  • 1H and 13C NMR characterization of new oleuropein aglycones. (1996). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • (2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol derivatives for use in the treatment of diabetes. (2010).
  • Characterization of forced degradation products of canagliflozine by LC/QTOF/MS/MS and in silico toxicity predictions. (2018). ResearchGate. [Link]

Sources

Application Notes & Protocols: Leveraging Canagliflozin Defluoro Impurity for Advanced Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Impurities in Elucidating Metabolic Fate

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), widely prescribed for the management of type 2 diabetes mellitus.[1] A comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to its development, ensuring both safety and efficacy.[2] Drug metabolism studies are particularly critical for predicting pharmacokinetic variability, assessing the potential for drug-drug interactions (DDIs), and identifying metabolites that may contribute to the therapeutic or toxicological profile.[3][4]

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have stringent guidelines regarding the characterization and control of impurities in drug substances and products.[5][6][7] Impurities, often viewed as unwanted byproducts of the manufacturing process, can, however, be repurposed as invaluable tools in research. The Canagliflozin Defluoro Impurity, a known process-related impurity formed during synthesis[8], represents such an opportunity.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of the this compound in drug metabolism research. By comparing the metabolic fate of Canagliflozin with its defluoro analogue, researchers can gain deeper insights into its structure-metabolism relationships (SMRs), identify the specific roles of metabolizing enzymes, and potentially uncover novel metabolic pathways.

Foundational Knowledge: The Metabolic Profile of Canagliflozin

To effectively utilize the defluoro impurity as a research tool, one must first understand the established metabolic pathways of the parent drug, Canagliflozin.

  • Primary Pathway: O-Glucuronidation: The predominant metabolic route for Canagliflozin is O-glucuronidation, leading to the formation of two inactive metabolites, M5 and M7. This process is primarily catalyzed by the uridine diphosphate-glucuronosyltransferase (UGT) enzymes UGT1A9 and UGT2B4.[9][10]

  • Minor Pathway: Oxidative Metabolism: A much smaller fraction of Canagliflozin (~7%) undergoes oxidative metabolism mediated by the Cytochrome P450 (CYP) enzyme, CYP3A4.[9][10]

The fluorine atom on one of the phenyl rings of Canagliflozin is a key structural feature. In drug design, fluorine substitution is often used to block sites of metabolism, thereby improving a compound's metabolic stability and pharmacokinetic profile.[11] The absence of this fluorine atom in the impurity provides a unique chemical probe to investigate this principle directly.

The Scientific Premise: Using the Defluoro Impurity as a Mechanistic Probe

The core hypothesis for this work is that the absence of the electron-withdrawing fluorine atom on the phenyl ring will alter the metabolic profile of the molecule. This alteration can be leveraged to:

  • Map Regioselectivity: The now unsubstituted carbon atom on the phenyl ring becomes a potential site for CYP-mediated aromatic hydroxylation. Observing this new metabolic pathway for the impurity provides strong evidence that the fluorine atom in the parent drug actively blocks this specific metabolic route.

  • Elucidate Structure-Metabolism Relationships (SMRs): By comparing the rates of metabolism and the types of metabolites formed, researchers can quantify the impact of the fluorine atom on metabolic stability.

  • Aid in Metabolite Identification: The impurity can serve as a reference standard if it is discovered to be a metabolite itself, or its unique metabolic profile can help in the structural elucidation of unknown metabolites of the parent compound.[12]

Analytical Prerequisite: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The cornerstone of modern drug metabolism studies is LC-MS/MS, prized for its exceptional sensitivity and specificity in quantifying analytes within complex biological matrices.[13][14] A robust and validated analytical method is the self-validating foundation upon which all subsequent metabolic experiments are built.

Protocol 1: LC-MS/MS Method for Simultaneous Analysis

Objective: To develop a sensitive and specific LC-MS/MS method for the concurrent quantification of Canagliflozin, this compound, and a stable isotope-labeled internal standard (SIL-IS) in a biological matrix (e.g., plasma, microsomal incubate).

Causality of Experimental Choices:

  • Protein Precipitation: This is a rapid and effective method for removing the majority of proteins from biological samples, which would otherwise interfere with the LC-MS analysis.[14]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for quantitative bioanalysis.[15] Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same extraction variability and matrix effects, providing the most accurate correction and ensuring data integrity.[16][17]

  • Multiple Reaction Monitoring (MRM): This is a highly specific mass spectrometry technique that isolates a precursor ion and detects a specific product ion, significantly reducing background noise and enhancing sensitivity.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare stock solutions (1 mg/mL) of Canagliflozin and this compound in DMSO.

    • Prepare a separate stock solution of the SIL-IS (e.g., Canagliflozin-d4).

    • Create a series of calibration standards and quality control (QC) samples by spiking the analytes into the relevant biological matrix (e.g., pooled human plasma).

  • Sample Extraction (Protein Precipitation):

    • To 50 µL of sample (standard, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the SIL-IS at a fixed concentration (e.g., 100 ng/mL).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Conditions:

    • LC System: A standard UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the analytes from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

Data Presentation: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Canagliflozin462.1267.125
This compound426.5249.125
Canagliflozin-d4 (SIL-IS)466.1271.125

Visualization: Analytical Workflow

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis s1 Biological Sample (50 µL) s2 Add 150 µL Acetonitrile + Internal Standard s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Collect Supernatant s3->s4 lc UHPLC Separation (C18 Column) s4->lc ms Tandem Mass Spec (MRM Detection) lc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for LC-MS/MS sample preparation and analysis.

In Vitro Metabolism Protocols

In vitro assays provide a controlled environment to dissect specific metabolic pathways and are essential for early-stage ADME profiling.[4][18]

Protocol 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine and compare the intrinsic clearance (Clint) of Canagliflozin and its Defluoro Impurity.

Causality of Experimental Choices:

  • Human Liver Microsomes (HLM): HLM are subcellular fractions of the liver endoplasmic reticulum, which are highly enriched in key drug-metabolizing enzymes like CYPs and UGTs, making them an efficient and cost-effective model for initial metabolic stability screening.[19][20][21]

  • NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. Incubations are run with and without NADPH to distinguish between CYP-mediated (Phase I) metabolism and other potential pathways.[22]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled HLM on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution or a stock solution of NADPH.

  • Incubation:

    • In a 96-well plate, pre-warm HLM (final concentration 0.5 mg/mL) and the test compound (Canagliflozin or Defluoro Impurity, final concentration 1 µM) in buffer for 5 minutes at 37°C.

    • Initiate the reaction by adding pre-warmed NADPH (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), aspirate an aliquot of the reaction mixture and quench it by adding it to ice-cold acetonitrile containing the SIL-IS (as described in Protocol 1).

  • Controls:

    • -NADPH Control: Run a parallel incubation without NADPH to assess non-CYP-mediated degradation.

    • Positive Controls: Include compounds with known metabolic rates (e.g., Verapamil for high clearance, Diazepam for low clearance) to validate the assay performance.[23]

  • Analysis:

    • Process the quenched samples as per Protocol 1.

    • Plot the natural log of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate intrinsic clearance (Clint).

Data Presentation: Expected Results Table

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Verapamil (Positive Control)< 10> 200
Diazepam (Positive Control)> 45< 20
Canagliflozin(Experimental Result)(Calculated Result)
This compound(Experimental Result)(Calculated Result)

Visualization: Microsomal Stability Workflow

microsomal_stability cluster_sampling Time-Point Sampling start Pre-warm HLM + Compound in Buffer at 37°C initiate Initiate Reaction with NADPH start->initiate incubate Incubate at 37°C initiate->incubate t0 T=0 incubate->t0 t5 T=5 incubate->t5 t15 T=15 incubate->t15 t30 T=30 incubate->t30 t45 T=45 incubate->t45 quench Quench with Acetonitrile + Internal Standard t0->quench t5->quench t15->quench t30->quench t45->quench analyze Analyze via LC-MS/MS (Protocol 1) quench->analyze calculate Calculate Half-life & Intrinsic Clearance analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

Protocol 3: CYP Reaction Phenotyping

Objective: To identify the specific CYP isoform(s) responsible for the oxidative metabolism of the this compound.

Causality of Experimental Choices:

  • Selective Chemical Inhibitors: This is a widely used and practical approach where known selective inhibitors of specific CYP enzymes are co-incubated with the test compound.[24] A significant reduction in the metabolism of the test compound in the presence of an inhibitor points to the involvement of that specific CYP enzyme.[25][26] This method is preferred over using individual recombinant CYPs for an initial screen as it is performed in a more complex system (HLM) that contains multiple enzymes.

Step-by-Step Methodology:

  • Setup: The basic setup is similar to the microsomal stability assay (Protocol 2).

  • Inhibitor Co-incubation:

    • Prepare separate incubation mixtures. One will be a control with no inhibitor. The others will each contain a selective inhibitor for a major CYP isoform (see table below).

    • Pre-incubate the HLM and the specific inhibitor for ~10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Add the this compound (1 µM) and pre-incubate for another 5 minutes.

    • Initiate the reaction with NADPH.

  • Reaction and Analysis:

    • Incubate for a fixed time period (e.g., 15 minutes, determined from the stability assay to be in the linear range of depletion).

    • Quench the reaction and analyze the remaining amount of the Defluoro Impurity via LC-MS/MS.

  • Data Interpretation:

    • Calculate the percentage of metabolism inhibited by each chemical inhibitor relative to the no-inhibitor control.

    • Significant inhibition (>50%) strongly suggests the involvement of that particular CYP isoform.

Data Presentation: Common CYP Isoforms and Inhibitors

CYP IsoformSelective Chemical Inhibitor
CYP1A2Furafylline
CYP2C9Sulfaphenazole
CYP2C19Ticlopidine
CYP2D6Quinidine
CYP3A4/5Ketoconazole

Visualization: Reaction Phenotyping Logic

reaction_phenotyping sub Defluoro Impurity hlm Human Liver Microsomes (Contains multiple CYPs) sub->hlm cyp1a2 CYP1A2 cyp2c9 CYP2C9 cyp3a4 CYP3A4 cyp2d6 CYP2D6 metabolites Oxidative Metabolites cyp1a2->metabolites Pathway A cyp2c9->metabolites Pathway B cyp3a4->metabolites Pathway C cyp2d6->metabolites Pathway D inhibitor Add Selective Inhibitor (e.g., Ketoconazole for CYP3A4) inhibitor->cyp3a4 Blocks

Caption: Logic of using inhibitors to identify metabolic pathways.

Data Synthesis and Interpretation

The power of this approach lies in comparing the data generated for Canagliflozin and its Defluoro Impurity.

  • If the Defluoro Impurity shows significantly faster clearance in HLM: This provides direct evidence for the metabolic blocking effect of the fluorine atom in the parent drug. It confirms a key SMR insight that guided the design of Canagliflozin.

  • If reaction phenotyping identifies a specific CYP (e.g., CYP2C9) as the primary metabolizer of the Defluoro Impurity: This reveals a metabolic pathway that is latent or minor for the parent drug. This information is valuable for predicting potential DDIs with drugs that are inhibitors or inducers of that specific CYP isoform, should any defluorinated metabolites be formed in vivo.

  • If novel hydroxylated metabolites of the impurity are identified: High-resolution mass spectrometry can pinpoint the location of the hydroxylation to the formerly fluorinated ring. This provides unequivocal evidence of the regioselectivity of the responsible CYP enzyme and confirms the site-blocking role of the fluorine atom.

Conclusion

The this compound, while arising as a byproduct of manufacturing, is a powerful chemical tool for drug metabolism research. The protocols and frameworks outlined in this document demonstrate how it can be systematically applied to probe the metabolic pathways of Canagliflozin. By conducting comparative in vitro studies, researchers can validate the intended metabolic-blocking effects of fluorination, uncover latent metabolic pathways, and gain a more profound understanding of the structure-metabolism relationships that govern the drug's disposition. This approach transforms a simple impurity into a key that unlocks a deeper level of metabolic knowledge, embodying a strategic and resourceful approach to pharmaceutical science.

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  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River. [Link]

  • Williams, A. K., & D'Souza, J. J. (2013). SGLT2 Inhibitors: A Review of Canagliflozin. U.S. Pharmacist. [Link]

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  • El-Behery, M. G. et al. (2020). Developing Validated Method to Analyze Canagliflozin and Determine its Metabolites in Rat Plasma by LC-UV/MS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry - ANDAs: Impurities in Drug Substances. Regulations.gov. [Link]

  • Veeprho. (2020). Drug Metabolite Impurities, Pathways & Analytical Techniques. Veeprho. [Link]

  • Zhang, H. et al. (2025). A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: Application to pharmacokinetic studies in rats. Journal of Chromatography B. [Link]

  • U.S. Food and Drug Administration. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA. [Link]

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Application Note: A Practical Synthetic Route for Canagliflozin Defluoro Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1.1 Significance Canagliflovin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is a widely prescribed therapeutic for type 2 diabetes mellitus.[1] In the landscape of pharmaceutical development and manufacturing, the identification, synthesis, and characterization of impurities are of paramount importance for ensuring drug safety and efficacy. Regulatory bodies mandate stringent control over impurities, making the availability of pure impurity reference standards essential for analytical method development, validation, and routine quality control.[2]

1.2 The Defluoro Impurity The Canagliflozin Defluoro Impurity (CAS: 842133-16-8) is a process-related impurity where the fluorine atom on the terminal phenyl ring is replaced by a hydrogen atom.[3] This modification can arise from impurities present in the starting materials or through unforeseen side reactions during synthesis. This application note provides a detailed, robust, and logical synthetic route for producing this specific impurity, designed to be accessible to researchers and scientists in drug development and chemical synthesis.

1.3 Synthetic Strategy Overview The synthesis of C-aryl glucosides like Canagliflozin typically involves the coupling of a complex aryl-heterocyclic aglycone with a protected glucose moiety.[4][5] Our strategy for producing the defluoro impurity logically mirrors the established synthesis of the parent drug. The core principle is the substitution of the key fluorinated starting material, 2-(4-fluorophenyl)thiophene, with its non-fluorinated analog, 2-phenylthiophene. The subsequent synthetic sequence, involving Friedel-Crafts acylation, ketone reduction, lithiation, and C-glycosylation, is adapted from well-established methodologies for SGLT2 inhibitors.[5][6][7]

Retrosynthetic Analysis

The retrosynthetic analysis reveals a convergent approach, breaking the target molecule into two primary building blocks: a protected D-glucono-1,5-lactone and a substituted diaryl methane fragment. This strategy is advantageous as it allows for the independent synthesis and purification of key intermediates, improving the overall efficiency and yield of the process.

Retrosynthesis Target This compound Disconnect1 C-C Glycosidic Bond Formation (Deprotection) Target->Disconnect1 Intermediate1 Protected C-Aryl Glucoside Disconnect1->Intermediate1 Intermediate2 Protected D-Glucono-1,5-lactone Intermediate1->Intermediate2 Intermediate3 Diaryl Methane Aglycone (Lithium salt) Intermediate1->Intermediate3 Disconnect2 Reduction & Lithiation Intermediate3->Disconnect2 Intermediate4 Bromo-Diaryl Ketone Disconnect2->Intermediate4 Disconnect3 Friedel-Crafts Acylation Intermediate4->Disconnect3 SM1 5-Bromo-2-methylbenzoyl chloride Disconnect3->SM1 SM2 2-Phenylthiophene Disconnect3->SM2

Caption: Retrosynthetic pathway for the Defluoro Impurity.

Detailed Synthetic Protocols

This synthesis is presented as a four-step process. All reactions should be conducted in dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.[8]

Step 1: Friedel-Crafts Acylation to Synthesize (5-Bromo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone

Principle: This step involves an electrophilic aromatic substitution reaction. 5-Bromo-2-methylbenzoyl chloride is activated by the Lewis acid aluminum chloride (AlCl₃) to form a potent acylium ion electrophile, which then attacks the electron-rich thiophene ring, primarily at the C5 position, to form the desired ketone.[7]

Materials & Reagents:

Reagent M.W. Amount Moles Equivalents
5-Bromo-2-methylbenzoic acid 215.04 10.0 g 46.5 mmol 1.0
Thionyl Chloride (SOCl₂) 118.97 4.1 mL 55.8 mmol 1.2
2-Phenylthiophene 160.24 7.45 g 46.5 mmol 1.0
Aluminum Chloride (AlCl₃) 133.34 7.44 g 55.8 mmol 1.2
Dichloromethane (DCM) - 200 mL - -

| Dimethylformamide (DMF) | - | 1 drop | - | Catalyst |

Protocol:

  • Acid Chloride Formation: To a flask containing 5-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol) in DCM (100 mL), add one drop of DMF. Slowly add thionyl chloride (4.1 mL, 55.8 mmol) at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 5-bromo-2-methylbenzoyl chloride, which is used directly in the next step.

  • Acylation Reaction: Cool a suspension of aluminum chloride (7.44 g, 55.8 mmol) in DCM (100 mL) to 0 °C. Add a solution of 2-phenylthiophene (7.45 g, 46.5 mmol) in DCM. To this mixture, add the crude benzoyl chloride dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Expert Insight: A slow, controlled addition is critical to manage the exotherm of the reaction and prevent the formation of polymeric side products.

  • Reaction Monitoring & Workup: Stir the reaction at 0 °C for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography). Upon completion, carefully pour the reaction mixture into a beaker of crushed ice (~200 g) with concentrated HCl (20 mL).

  • Purification: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the title ketone as a solid.

Step 2: Ionic Reduction to Synthesize 2-((5-Bromo-2-methylphenyl)methyl)-5-phenylthiophene

Principle: The ketone is reduced to a methylene group using a hydride donor, triethylsilane (Et₃SiH), in the presence of a strong Lewis acid, boron trifluoride etherate (BF₃·OEt₂). The Lewis acid activates the carbonyl group, facilitating hydride transfer from the silane.[6][7]

Materials & Reagents:

Reagent M.W. Amount Moles Equivalents
Step 1 Product 357.29 15.0 g 42.0 mmol 1.0
Triethylsilane (Et₃SiH) 116.28 11.7 mL 84.0 mmol 2.0
Boron trifluoride etherate 141.93 10.6 mL 84.0 mmol 2.0

| Dichloromethane (DCM) | - | 150 mL | - | - |

Protocol:

  • Reaction Setup: Dissolve the ketone from Step 1 (15.0 g, 42.0 mmol) in anhydrous DCM (150 mL) and cool the solution to 0 °C.

  • Reagent Addition: Sequentially add triethylsilane (11.7 mL, 84.0 mmol) followed by the dropwise addition of boron trifluoride etherate (10.6 mL, 84.0 mmol), keeping the internal temperature below 5 °C.

  • Reaction Progression: After addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Expert Insight: This reduction is generally cleaner than methods like Clemmensen or Wolff-Kishner for substrates with sensitive functional groups.

  • Workup and Purification: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is purified by column chromatography to yield the diaryl methane intermediate.

Step 3: C-Glycosylation

Principle: This crucial step forms the C-C bond between the sugar and the aglycone. A lithium-halogen exchange on the aryl bromide using n-butyllithium (n-BuLi) generates a highly nucleophilic aryllithium species. This species then attacks the electrophilic carbonyl of a protected gluconolactone to form a hemiacetal (lactol) intermediate.[5][9]

Materials & Reagents:

Reagent M.W. Amount Moles Equivalents
Step 2 Product 343.31 13.0 g 37.9 mmol 1.0
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone 538.61 22.5 g 41.7 mmol 1.1
n-Butyllithium (n-BuLi, 2.5 M in hexanes) 64.06 16.7 mL 41.7 mmol 1.1

| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - | - |

Protocol:

  • Reaction Setup: Dissolve the product from Step 2 (13.0 g, 37.9 mmol) in anhydrous THF (150 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi solution (16.7 mL, 41.7 mmol) dropwise over 20 minutes. Stir the resulting deep red solution at -78 °C for 1 hour.

    • Expert Insight: Maintaining cryogenic temperatures is absolutely critical. Warmer temperatures can lead to side reactions and decomposition of the aryllithium intermediate.

  • Coupling: To the aryllithium solution, add a pre-cooled (-78 °C) solution of 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone (22.5 g, 41.7 mmol) in anhydrous THF (100 mL) via cannula.

  • Quench: Stir the reaction at -78 °C for 2 hours, then quench by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Workup: Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude lactol, which is used in the next step without further purification.

Step 4: Reduction and Global Deprotection

Principle: The intermediate lactol is first reduced to the final C-glucoside structure using the Et₃SiH/BF₃·OEt₂ system. Subsequently, the benzyl protecting groups are removed via catalytic hydrogenolysis to reveal the free hydroxyls of the glucose moiety, yielding the final product.

Materials & Reagents: | Reagent | M.W. | Amount | Moles | Equivalents | | :--- | :--- | :--- | :--- | :--- | | Crude Lactol from Step 3 | ~802.0 | ~37.9 mmol | 1.0 | | Triethylsilane (Et₃SiH) | 116.28 | 12.1 mL | 75.8 mmol | 2.0 | | Boron trifluoride etherate | 141.93 | 9.6 mL | 75.8 mmol | 2.0 | | Palladium on Carbon (10% Pd/C) | - | ~1.5 g | - | Catalyst | | Hydrogen Gas (H₂) | - | Balloon or Parr shaker | - | - | | Methanol / Ethyl Acetate | - | 200 mL | - | - |

Protocol:

  • Lactol Reduction: Dissolve the crude lactol in DCM (200 mL) and cool to -78 °C. Add triethylsilane (12.1 mL, 75.8 mmol) followed by BF₃·OEt₂ (9.6 mL, 75.8 mmol). Stir at this temperature for 1 hour, then warm to 0 °C and stir for an additional 2 hours. Quench with saturated NaHCO₃ solution, extract with DCM, dry, and concentrate.

  • Debenzylation (Hydrogenolysis): Dissolve the crude protected product in a 1:1 mixture of Methanol and Ethyl Acetate (200 mL). Add 10% Pd/C catalyst. Purge the flask with H₂ gas and maintain a hydrogen atmosphere (balloon or Parr apparatus) with vigorous stirring for 24 hours.

    • Expert Insight: The reaction should be monitored by TLC or LC-MS to ensure complete removal of all four benzyl groups. If the reaction stalls, filtering and adding fresh catalyst may be necessary.

  • Final Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure. The resulting residue is purified by preparative HPLC or crystallization from a suitable solvent system (e.g., methanol/water) to afford the this compound as a white or off-white solid.

Workflow and Characterization

The overall synthetic workflow is summarized below. Each intermediate and the final product must be rigorously characterized to confirm its identity and purity.

Workflow cluster_synthesis Synthesis cluster_qc Quality Control Start 5-Bromo-2-methylbenzoic Acid + 2-Phenylthiophene Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Ketone Diaryl Ketone Step1->Ketone Step2 Step 2: Ionic Reduction Ketone->Step2 Aglycone Bromo-Aglycone Step2->Aglycone Step3 Step 3: C-Glycosylation Aglycone->Step3 Protected Protected Lactol Step3->Protected Step4 Step 4: Reduction & Deprotection Protected->Step4 Final Defluoro Impurity Step4->Final QC1 HPLC Purity Final->QC1 QC2 ¹H & ¹³C NMR Final->QC2 QC3 Mass Spec (HRMS) Final->QC3

Caption: Overall workflow from starting materials to final QC.

Expected Analytical Data:

Test Specification
Appearance White to off-white solid
Molecular Formula C₂₄H₂₆O₅S
Molecular Weight 426.53
¹H NMR Spectrum should be consistent with the proposed structure, showing signals for the glucose protons, the aromatic protons (including a multiplet for the unsubstituted phenyl ring), the thiophene protons, the benzylic methylene bridge, and the methyl group.
Mass Spec (ESI+) Expected m/z: 427.1523 [M+H]⁺, 449.1342 [M+Na]⁺

| HPLC Purity | ≥ 98.0% |

Conclusion

This application note details a logical and robust multi-step synthesis for this compound. By adapting established methods for the synthesis of the active pharmaceutical ingredient, this protocol provides a reliable pathway for producing high-purity reference material. This standard is crucial for the development and validation of analytical methods used in the quality control of Canagliflozin drug substance and product, thereby supporting regulatory compliance and ensuring patient safety.

References

  • US20170114051A1 - Process for preparation of canagliflozin - Google P
  • GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC - NIH. (URL: [Link])

  • GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - the University of Groningen research portal. (URL: [Link])

  • CN103980263B - The synthesis technique of canagliflozin - Google P
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  • Synthetic Strategies toward SGLT2 Inhibitors | Organic Process Research & Development. (URL: [Link])

  • CN114181270B - Canagliflozin impurities, methods of preparation and removal - Google P
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  • Synthesis and Characterization of Potential Impurities of Canagliflozin - ResearchGate. (URL: [Link])

  • Syntheses of isotope-labeled SGLT2 inhibitor canagliflozin (JNJ-28431754) - PubMed. (URL: [Link])

  • Total Synthesis of Aryl C-Glycoside Natural Products: Strategies and Tactics | Chemical Reviews - ACS Publications. (URL: [Link])

  • Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • CN104109179A - C-aryl glucoside derivatives, preparation method and application thereof - Google P
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Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Peak Shape for Canagliflozin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for High-Performance Liquid Chromatography (HPLC) analysis of Canagliflozin and its related substances. Achieving symmetric, well-defined peaks is paramount for accurate quantification and validation of stability-indicating methods. This guide provides in-depth troubleshooting strategies in a direct question-and-answer format to address common peak shape distortions like tailing, fronting, and splitting that researchers may encounter.

Frequently Asked Questions (FAQs)
Q1: What is considered an acceptable peak shape in a regulated environment?

An ideal chromatographic peak has a Gaussian shape.[1] In practice, peak symmetry is measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). For most pharmaceutical applications, a tailing factor between 0.9 and 1.2 is considered excellent, indicating good symmetry.[2] While values up to 1.5 may be acceptable for some assays, a value greater than 2 often requires investigation as it can compromise integration accuracy and resolution.[2][3]

Q2: I'm seeing peak tailing for my Canagliflozin impurities, but the main Canagliflozin peak looks fine. Why?

This is a common scenario and typically points to a chemical interaction between specific impurities and the stationary phase that does not affect the parent drug to the same extent. Canagliflozin itself is a relatively neutral molecule. However, its impurities or degradation products may possess basic functional groups (e.g., amines). These basic analytes can interact strongly with acidic residual silanol groups on the surface of silica-based C18 columns, leading to peak tailing.[3][4] The main peak may be at a high enough concentration to saturate these active sites, resulting in a more symmetrical shape, while the low-concentration impurities exhibit significant tailing.

Q3: What is the most common cause of peak splitting and how do I fix it quickly?

Peak splitting is often caused by a disturbance in the sample path at the head of the column or an issue with the sample solvent.[4][5][6] The quickest thing to check is the injection solvent . If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 80% water), it can cause the sample band to spread improperly on the column, leading to a split peak.[5][7] Solution: Re-dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase. If this doesn't work, a column void or a partially blocked inlet frit are the next most likely culprits.[4][5][6]

Systematic Troubleshooting Guides

This section provides a structured approach to identifying and resolving specific peak shape issues.

Peak Tailing: The "Shark Fin" Problem

Peak tailing is the most common peak shape distortion, characterized by an asymmetric peak with a trailing edge that is longer than the leading edge.[2]

Q: How do I systematically diagnose the root cause of peak tailing in my Canagliflozin analysis?

A logical diagnostic workflow is essential to avoid unnecessary changes to your method. The following diagram outlines a systematic approach to pinpointing the problem.

G A Peak Tailing Observed B Does it affect ALL peaks? A->B C Affects only SOME peaks (e.g., impurities) B->C No D Affects ALL peaks B->D Yes E Likely a CHEMICAL issue (Secondary Interactions) C->E F Likely a PHYSICAL issue (Column or System) D->F G Isolate Cause: 1. Mobile Phase pH? 2. Silanol Interactions? 3. Metal Contamination? E->G H Isolate Cause: 1. Column Void / Channeling? 2. Blocked Inlet Frit? 3. Extra-Column Volume? F->H

Caption: Troubleshooting workflow for diagnosing peak tailing.

Q: My diagnosis points to a chemical issue (secondary interactions). How do I resolve this?

Chemical interactions are the primary cause of tailing for specific peaks, especially basic impurities. Here’s how to address them:

1. Mitigate Silanol Interactions: Residual silanol groups on the silica stationary phase are acidic (pKa ~3.5-4.5) and can form strong ionic interactions with protonated basic analytes, causing tailing.[2][3][4]

  • Protocol 1: Lower Mobile Phase pH: The most effective strategy is to suppress the ionization of the silanol groups by operating at a low pH.

    • Prepare an Acidified Mobile Phase: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your aqueous mobile phase component. A pH of 2.5-3.0 is ideal for protonating silanols, thus minimizing their interaction with basic impurities.[3][8] Many published methods for Canagliflozin already incorporate this.[9]

    • Equilibrate Thoroughly: Ensure the column is fully equilibrated with the new mobile phase (at least 10-15 column volumes) before injection.

  • Protocol 2: Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica with minimal metal content and are "end-capped" to block most residual silanols.[2][3] If you are using an older column, switching to a modern, fully end-capped column can significantly improve peak shape.

2. Address Potential Metal Chelation: Canagliflozin and some of its impurities may have functional groups capable of chelating with trace metal contaminants (like iron or nickel) present in the silica matrix or system components. This can be another source of peak tailing.

  • Protocol: Use a Chelating Agent: If lowering pH isn't fully effective, consider adding a weak chelating agent like 20-50 µM of EDTA to your mobile phase. The EDTA will preferentially bind to the metal sites, preventing your analytes from interacting with them.[10]

Problem SourceKey IndicatorPrimary SolutionSecondary Solution
Silanol Interaction Tailing primarily affects basic impurity peaks.Lower mobile phase pH to < 3.0 with formic acid or TFA.[3][8]Use a modern, high-purity, end-capped column.[2]
Metal Chelation Tailing persists even at low pH for specific peaks.Add a low concentration of EDTA (20-50 µM) to the mobile phase.[10]Use a column specifically designed for chelating compounds.
Q: My diagnosis suggests a physical or system issue. What are the steps to fix it?

When all peaks in the chromatogram tail, the issue is likely physical.[1]

  • Cause 1: Column Void or Damaged Packing Bed: A void at the column inlet creates a space for the sample to spread, leading to broad and tailing peaks.[3][6]

    • Diagnosis & Solution: Disconnect the column and inspect the inlet. If a void is visible, the column may be compromised. You can try reversing and flushing the column (if the manufacturer allows) to remove any particulate matter blocking the inlet frit.[3][5] Disconnect the column from the detector during this process. If the problem persists, the column must be replaced.

  • Cause 2: Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[2]

    • Solution: Ensure all connection tubing is as short as possible with a narrow internal diameter (e.g., 0.005 inches). Use pre-cut tubing and ensure fittings are properly seated to eliminate dead volume.

Peak Fronting: The "Ramp" Problem

Peak fronting, where the front of the peak is less steep than the back, is less common but indicates specific problems.

Q: My Canagliflozin peak is fronting. What are the likely causes?

Fronting is typically a result of analyte overload or poor column efficiency.

  • Cause 1: Sample Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, causing molecules to travel faster than they should, resulting in a fronting peak. This is especially true for the main API peak.

    • Solution: Reduce the injection volume or dilute the sample concentration and reinject. If the peak shape becomes symmetrical, you have confirmed mass overload.

  • Cause 2: Column Degradation: A severely degraded column, particularly one used at high pH, can sometimes lead to fronting peaks.[1]

    • Solution: If reducing the sample concentration does not help, the issue may be a failing column. Replace the column with a new one to confirm.

Peak Splitting: The "Double Peak" Problem

Split peaks can invalidate an analysis and require immediate attention.[4]

Q: I'm seeing split peaks for all analytes. What should I investigate?

If all peaks are split, the problem is almost certainly located before the column.[11]

G A Peak Splitting Observed B Is sample solvent stronger than mobile phase? A->B C YES B->C Yes D NO B->D No E Action: Re-dissolve sample in mobile phase or weaker solvent. C->E F Is there a column void or partially blocked inlet frit? D->F G YES F->G Yes H NO F->H No I Action: Reverse/flush column (if allowed) or replace column. G->I J Check for co-eluting impurity or analyte instability on-column. H->J

Caption: Decision tree for diagnosing the cause of split peaks.

  • Protocol for Diagnosing Split Peaks:

    • Check Sample Solvent: As mentioned in the FAQs, the primary suspect is a mismatch between the sample solvent strength and the mobile phase.[5][7] Prepare a new sample dissolved directly in the mobile phase. If the splitting disappears, you've found the cause.

    • Inspect the Column Inlet: If the solvent is not the issue, a physical disruption is likely. A partially blocked inlet frit can cause the sample flow to split into different paths as it enters the column packing, which then recombine to form a split or shouldered peak.[4][6]

      • Action: Disconnect the column and check for discoloration on the inlet frit. Try back-flushing the column to dislodge particulates. If this fails, the column needs to be replaced. Using a guard column is the best preventative measure.[3][5]

    • Consider Co-elution: If only a single peak is split and its shape changes with slight modifications to the mobile phase composition, you may have two closely eluting or co-eluting compounds. Further method development would be required to resolve them.

References
  • Vichare, V., Choudhari, V., Tambe, V., & Dhole, S. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180. [Link]

  • Chrom Tech. (2023). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Google Patents. (2022).
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  • International Journal of Pharmacy. (n.d.). rp-hplc method development and validation for the estimation of canagliflozin in tablet dosage form. [Link]

  • IOSR Journal. (2017). Development and Validation of Stability-Indicatiting HPLC method for Determination of Related Substances in Dabigatran Etexilate. IOSR Journal of Pharmacy and Biological Sciences. [Link]

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  • SynZeal. (n.d.). Canagliflozin Impurities. SynZeal. [Link]

  • ACS Omega. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. PubMed Central. [Link]

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  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak splitting when running an LC column? - WKB194672. [Link]

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  • ResearchGate. (n.d.). Quantitative analysis of low content polymorphic impurities in canagliflozin tablets by PXRD, NIR, ATR-FITR and Raman solid-state analysis techniques combined with stoichiometry. [Link]

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  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • CORE. (n.d.). validated and quantified stability indicating stress degradation study of oral anti-diabetic agent. [Link]

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  • Chromatography Today. (n.d.). What is Peak Splitting? [Link]

  • Pharmaffiliates. (n.d.). Canagliflozin-impurities. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • TLC Pharma Labs. (n.d.). Canagliflozin Impurities | USP | EP | BP. [Link]

Sources

Technical Support Center: Overcoming Co-elution of Canagliflozin and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for resolving analytical challenges related to Canagliflozin and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you with the scientific understanding and practical steps necessary to overcome co-elution issues and ensure the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of Canagliflozin.

Q1: What are the common sources of impurities in Canagliflozin?

A1: Impurities in Canagliflozin can originate from two primary sources: the manufacturing process and degradation of the drug substance. Process-related impurities are by-products or unreacted starting materials from the synthesis of the active pharmaceutical ingredient (API).[1][2] Degradation products, on the other hand, form when Canagliflozin is exposed to stress conditions such as acid, base, oxidation, heat, or light.[3][4] Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[3][4][5]

Q2: My chromatogram shows a new peak after my Canagliflozin sample was exposed to air for an extended period. What could this be?

A2: Canagliflozin is known to be susceptible to oxidative degradation.[3] The new peak you are observing is likely an oxidative degradation product. One identified oxidative degradation product is formed by the S-oxidation of the thiophene ring in the Canagliflozin molecule. To confirm this, you can perform a forced degradation study by intentionally exposing a sample of Canagliflozin to an oxidizing agent, like hydrogen peroxide, and comparing the resulting chromatogram to your sample.

Q3: I am struggling to separate the alpha and beta isomers of Canagliflozin. What analytical technique is best suited for this?

A3: The separation of alpha and beta isomers of Canagliflozin can be challenging using standard reversed-phase chromatography.[6] UltraPerformance Convergence Chromatography (UPC²) has been shown to be a more effective technique for resolving these isomeric impurities, offering faster analysis times and better selectivity compared to traditional HPLC methods.[6]

Q4: What are the critical parameters to consider when developing an HPLC method for Canagliflozin and its impurities?

A4: Several parameters are critical for achieving good chromatographic separation. These include the choice of stationary phase (column), mobile phase composition (including pH and organic modifier), flow rate, and column temperature. For Canagliflozin, C8 and C18 columns are commonly used.[7] The mobile phase often consists of a buffer (like ammonium acetate or formic acid in water) and an organic solvent (typically acetonitrile or methanol).[5][8] Gradient elution is often necessary to separate a wide range of impurities with different polarities.[7] Method development should be systematic, and an Analytical Quality by Design (AQbD) approach can be beneficial.[9][10]

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshooting co-elution problems encountered during the analysis of Canagliflozin.

Scenario 1: Co-elution of Canagliflozin with an Unknown Impurity

Problem: A peak is observed that is not baseline resolved from the main Canagliflozin peak, making accurate quantification of the impurity impossible.

Troubleshooting Workflow:

start Start: Co-elution Observed step1 Step 1: Modify Mobile Phase Gradient start->step1 step2 Step 2: Adjust Mobile Phase pH step1->step2 step3 Step 3: Change Organic Modifier step2->step3 step4 Step 4: Evaluate Different Stationary Phases step3->step4 end Resolution Achieved step4->end

Caption: Troubleshooting workflow for co-elution.

Step-by-Step Protocol:

  • Modify the Mobile Phase Gradient:

    • Rationale: Changing the gradient slope can alter the selectivity between Canagliflozin and the co-eluting impurity. A shallower gradient provides more time for the components to interact with the stationary phase, potentially improving resolution.

    • Action: If you are using a gradient method, try decreasing the rate of increase of the organic solvent. For example, if your gradient is from 30% to 70% acetonitrile in 10 minutes, try extending the gradient time to 15 or 20 minutes.

  • Adjust the Mobile Phase pH:

    • Rationale: Canagliflozin and its impurities may have ionizable functional groups. Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes, which in turn affects their retention and selectivity.

    • Action: Prepare mobile phases with slightly different pH values (e.g., ± 0.2 pH units) using a suitable buffer like formic acid or ammonium acetate.[5] Analyze the sample with each mobile phase to see if the resolution improves.

  • Change the Organic Modifier:

    • Rationale: The choice of organic solvent (e.g., acetonitrile vs. methanol) influences the elution strength and can provide different selectivity for closely eluting compounds.

    • Action: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. You may need to re-optimize the gradient profile when changing the organic modifier.

  • Evaluate Different Stationary Phases:

    • Rationale: The stationary phase chemistry plays a crucial role in the separation mechanism. If modifications to the mobile phase are unsuccessful, changing the column may be necessary.

    • Action: If you are using a standard C18 column, consider trying a C8 column, a phenyl-hexyl column, or a column with a different bonding technology (e.g., embedded polar group).[5][7] An Ascentis Express RP-Amide column has also been reported to provide good separation for Canagliflozin and its related substances.[5]

Scenario 2: Poor Peak Shape (Tailing or Fronting) for Canagliflozin

Problem: The Canagliflozin peak exhibits significant tailing or fronting, which can affect integration and accuracy.

Troubleshooting Workflow:

start Start: Poor Peak Shape step1 Step 1: Check for Column Overload start->step1 step2 Step 2: Adjust Mobile Phase pH step1->step2 step3 Step 3: Check for Column Contamination/Age step2->step3 step4 Step 4: Optimize Sample Diluent step3->step4 end Symmetrical Peak Achieved step4->end

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Protocol:

  • Check for Column Overload:

    • Rationale: Injecting too much sample can lead to peak fronting.

    • Action: Reduce the concentration of your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Adjust Mobile Phase pH:

    • Rationale: Peak tailing can occur due to interactions between the analyte and residual silanols on the silica-based stationary phase. Operating at a suitable pH can suppress the ionization of silanols and improve peak shape.

    • Action: For Canagliflozin analysis, using a mobile phase with a slightly acidic pH (e.g., pH 3.0 adjusted with formic acid) can help to obtain good peak symmetry.

  • Check for Column Contamination or Age:

    • Rationale: A contaminated or old column can lead to poor peak shape.

    • Action: If the column has been used extensively, try flushing it with a strong solvent. If this does not resolve the issue, the column may need to be replaced.

  • Optimize Sample Diluent:

    • Rationale: The composition of the sample diluent can impact peak shape. If the diluent is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Action: Ideally, the sample should be dissolved in the initial mobile phase. If this is not possible, ensure the diluent is as weak as chromatographically acceptable.

Data Summary: Exemplary Chromatographic Conditions

The following table summarizes typical HPLC conditions that have been successfully used for the separation of Canagliflozin and its impurities. These can serve as a starting point for method development and troubleshooting.

ParameterCondition 1Condition 2Condition 3
Column C18 (4.6 x 250 mm, 5 µm)Ascentis Express RP-Amide (4.6 x 150 mm, 2.7 µm)[5]Inertsil C8-3 (4.6 x 250 mm, 3 µm)[7]
Mobile Phase A Water (pH 3.0 with 0.1% formic acid)Ammonium acetate buffer[5]Buffer (pH not specified)
Mobile Phase B AcetonitrileAcetonitrile[5]Acetonitrile
Elution Mode Isocratic (70:30 ACN:Water)Gradient[5]Gradient[7]
Flow Rate 1.0 mL/min0.7 mL/min[5]Not specified
Detection UV at 225 nmUV at 290 nm[5]Not specified
Column Temp. Ambient30°C[5]Not specified

References

  • Vichare, V., Choudhari, V., Tambe, V., & Dhole, S. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180. [Link]

  • CN114181270B - Canagliflozin impurities, methods of preparation and removal - Google Patents. (n.d.).
  • Development and Validation of Stability-Indicatiting HPLC method for Determination of Related Substances in Dabigatran Etexilate - IOSR Journal. (2017, December 19). Retrieved January 23, 2026, from [Link]

  • Canagliflozin Impurities - SynZeal. (n.d.). Retrieved January 23, 2026, from [Link]

  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screenin. (n.d.). Retrieved January 23, 2026, from [Link]

  • Patel, A., & Patel, S. (2020). Development and validation of a stability-indicating HPLC method for the estimation of canagliflozin in bulk and its pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 11(6), 2814-2822. [Link]

  • Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies | ACS Omega. (2023, February 10). Retrieved January 23, 2026, from [Link]

  • Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed. (2018, February 15). Retrieved January 23, 2026, from [Link]

  • Challenges in simultaneous extraction and chromatographic separation of metformin and three SGLT-2 inhibitors in human plasma using LC-MS/MS - PubMed. (2019, October 25). Retrieved January 23, 2026, from [Link]

  • Canagliflozin-impurities | Pharmaffiliates. (n.d.). Retrieved January 23, 2026, from [Link]

  • Standardized Chromatographic and Computational Approaches for Lipophilicity Analysis of Five Gliflozin Antidiabetic Drugs in Relation to Their Biological Activity - MDPI. (2024, December 31). Retrieved January 23, 2026, from [Link]

  • Stability studies of Canagliflozin (Forced degradation) - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Liquid chromatographic methods for the analysis of canagliflozin: concise overview and greener assessment - RSC Publishing. (n.d.). Retrieved January 23, 2026, from [Link]

  • validated and quantified stability indicating stress degradation study of oral anti-diabetic agent - CORE. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Stability issues of Canagliflozin Defluoro Impurity in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Canagliflozin and its related impurities. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the stability of Canagliflozin Defluoro Impurity in solution. Our goal is to equip you with the scientific understanding and practical solutions to navigate the challenges encountered during your analytical experiments.

Introduction to Canagliflozin and its Defluoro Impurity

Canagliflozin is an active pharmaceutical ingredient (API) used in the management of type 2 diabetes. It functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. During the synthesis of Canagliflozin, various process-related impurities can arise, one of which is the this compound. This impurity is structurally identical to Canagliflozin, with the exception of the fluorine atom on the phenyl ring, which is replaced by a hydrogen atom. The presence and quantity of this impurity are critical quality attributes that must be monitored to ensure the purity, safety, and efficacy of the drug substance.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the origin of the this compound?

A1: The this compound is a process-related impurity, meaning it is typically formed during the manufacturing process of Canagliflozin. Its formation has been attributed to the desfluorination of a key intermediate in the presence of strong bases, such as n-butyl lithium, used in the synthesis. It is crucial to control this impurity during production to ensure the final API meets the required purity specifications.

Q2: Why is it important to monitor the stability of the this compound in solution?

A2: Monitoring the stability of any impurity in solution is a fundamental aspect of analytical method development and validation, as mandated by guidelines from the International Council for Harmonisation (ICH).[3] Changes in the impurity concentration over time can lead to inaccurate quantification, potentially causing an out-of-specification (OOS) result that may not be representative of the actual batch quality. Understanding the stability profile of the defluoro impurity ensures the reliability and accuracy of the analytical data generated.

Q3: What are the primary factors that can affect the stability of Canagliflozin and its defluoro impurity in solution?

A3: The stability of Canagliflozin and, by extension, its defluoro impurity in solution can be influenced by several factors:

  • pH: Canagliflozin has shown susceptibility to degradation under both acidic and alkaline conditions.[4] The stability of the defluoro impurity is also likely pH-dependent.

  • Oxidative Stress: Canagliflozin is known to be susceptible to oxidative degradation, primarily involving the S-oxidation of the thiophene ring. The defluoro impurity, sharing the same core structure, is also expected to be sensitive to oxidation.

  • Light (Photostability): Exposure to UV light has been shown to cause significant degradation of Canagliflozin. Therefore, solutions containing Canagliflozin and its impurities should be protected from light.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Canagliflozin has demonstrated some thermal degradation.[4]

  • Solvent Composition: The choice of solvent and co-solvents in your analytical method can impact the stability of both the parent drug and its impurities.

Q4: Are there any known degradation pathways for Canagliflozin that might also apply to the defluoro impurity?

A4: Yes. The most prominently reported degradation pathway for Canagliflozin under oxidative stress is the oxidation of the sulfur atom in the thiophene ring to form a thiophene oxide. Given the structural similarity, it is highly probable that the this compound would undergo the same oxidative degradation.

Troubleshooting Guide: Stability Issues in Solution

This section provides a structured approach to identifying and resolving common stability-related issues you may encounter with this compound during your experiments.

Issue 1: Inconsistent or decreasing peak area of the defluoro impurity over time in prepared solutions.

This is a classic indicator of instability. The impurity may be degrading in the sample or standard solution.

Causality and Troubleshooting Steps:

  • Evaluate Solution pH: The pH of your sample diluent or mobile phase could be promoting degradation.

    • Action: Prepare the impurity standard in diluents of varying pH (e.g., acidic, neutral, and basic) and monitor the peak area over a set period (e.g., 0, 4, 8, 12, and 24 hours). This will help identify the optimal pH for stability.

    • Pro-Tip: For many pharmaceutical compounds, a slightly acidic pH (around 3-5) often provides a more stable environment in solution.

  • Suspect Oxidative Degradation: The thiophene moiety is susceptible to oxidation.

    • Action: Prepare solutions in degassed solvents and/or sparge your mobile phase with an inert gas like helium. Avoid using solvents that may contain peroxide impurities. If possible, prepare a sample and intentionally expose it to a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide) to see if the impurity peak decreases while a new degradation peak appears.

    • Pro-Tip: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your sample diluent for investigational purposes, though this would not be suitable for a final validated method without thorough justification.

  • Assess Photostability: Canagliflozin is known to be light-sensitive.

    • Action: Prepare two sets of solutions. Protect one set from light by using amber vials or wrapping them in aluminum foil, and expose the other set to ambient laboratory light. Analyze both sets at various time points. A significant difference in the peak area of the defluoro impurity will confirm photosensitivity.

    • Pro-Tip: Always use amber glassware or light-protective containers for storing solutions of Canagliflozin and its impurities.

Issue 2: Appearance of new, unknown peaks in the chromatogram over time.

This suggests that the defluoro impurity (or the API itself) is degrading to form new products.

Causality and Troubleshooting Steps:

  • Forced Degradation Study: To understand the potential degradation products, a forced degradation study is invaluable. This is a systematic way to intentionally degrade the sample under various stress conditions.

    • Action: Subject solutions of the this compound to the stress conditions outlined in the ICH Q1A(R2) guideline.[3] This includes acidic, basic, oxidative, thermal, and photolytic stress. Analyze the stressed samples by HPLC to observe the formation of degradation products.

    • Pro-Tip: Using a mass spectrometer (LC-MS) in conjunction with HPLC can help in the identification of these new peaks by providing mass-to-charge ratio information.

  • Mobile Phase Interaction: Components of your mobile phase could be reacting with the impurity.

    • Action: Evaluate if any reactive components are present in your mobile phase. For instance, some ion-pairing agents can be aggressive. If you suspect a mobile phase interaction, prepare the sample in a simpler, inert diluent (like acetonitrile/water) and inject it immediately to get a baseline chromatogram. Then, let the sample sit in the mobile phase and re-inject to observe any changes.

Issue 3: Poor peak shape or shifting retention time for the defluoro impurity.

While not always a direct stability issue, poor chromatography can mask stability problems and lead to inaccurate quantification.

Causality and Troubleshooting Steps:

  • Suboptimal Mobile Phase pH: The ionization state of the molecule can affect its interaction with the stationary phase.

    • Action: Experiment with the pH of the aqueous portion of your mobile phase. Small adjustments can significantly impact peak shape and retention time for ionizable compounds.

    • Pro-Tip: Aim for a mobile phase pH that is at least 2 units away from the pKa of the analyte for consistent retention and good peak shape.

  • Column Overload or Contamination:

    • Action: Dilute your sample to ensure you are not overloading the column. If the problem persists, flush the column with a strong solvent to remove any strongly retained contaminants.

    • Pro-Tip: Always use a guard column to protect your analytical column from contaminants in the sample matrix.

Experimental Protocols

Protocol 1: Solution Stability Assessment of this compound

Objective: To determine the stability of the defluoro impurity in a given diluent over a specified period at a defined temperature.

Materials:

  • This compound reference standard

  • Proposed analytical diluent (e.g., Acetonitrile:Water 50:50 v/v)

  • Calibrated HPLC system with UV or PDA detector

  • Validated stability-indicating HPLC method

  • Amber volumetric flasks and vials

Procedure:

  • Prepare a stock solution of the defluoro impurity at a known concentration (e.g., 100 µg/mL) in the chosen diluent.

  • From the stock solution, prepare replicate sample solutions at the target analytical concentration (e.g., 1 µg/mL).

  • Store the solutions under the desired storage conditions (e.g., room temperature, protected from light).

  • Inject the solutions onto the HPLC system at predefined time points (e.g., T=0, 2, 4, 8, 12, 24, and 48 hours).

  • Record the peak area of the defluoro impurity at each time point.

  • Calculate the percentage of the initial concentration remaining at each time point.

  • Acceptance Criteria: Typically, a change of more than ±5% from the initial value would indicate instability.

Protocol 2: Forced Degradation Study for this compound

Objective: To identify potential degradation products and degradation pathways for the defluoro impurity.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with PDA and/or MS detector

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Treat a solution of the impurity with 0.1M HCl at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Treat a solution of the impurity with 0.1M NaOH at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of the impurity with 3% H₂O₂ at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Expose a solid sample of the impurity to dry heat (e.g., 80°C) for a specified time (e.g., 48 hours). Dissolve in diluent before injection.

  • Photolytic Degradation: Expose a solution of the impurity to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify any new peaks that appear. If using LC-MS, analyze the mass spectra of the new peaks to propose structures for the degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Results for Canagliflozin (Literature Data)

Stress ConditionReagent/ConditionObservationPotential Degradation Products
Acidic Hydrolysis0.1N HCl, 80°CDegradation observedNot specified
Alkaline Hydrolysis0.1N NaOH, 80°CDegradation observedNot specified
Oxidative15% H₂O₂, RTSignificant degradationThiophene S-oxide derivative
Thermal80°CStable-
PhotolyticUV lightSignificant degradationNot specified

This table summarizes typical findings from forced degradation studies on the parent drug, Canagliflozin, and provides a basis for expected behavior of the defluoro impurity.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Study cluster_analysis Data Analysis start Prepare Stock Solution of Defluoro Impurity samples Prepare Replicate Working Solutions start->samples storage Store under defined conditions (T, light) samples->storage analysis Inject at T=0, 2, 4, 8, 12, 24, 48h storage->analysis hplc HPLC Analysis analysis->hplc data Calculate % Recovery vs. T=0 hplc->data report Assess Stability data->report

Caption: Workflow for assessing the solution stability of this compound.

degradation_pathway canagliflozin This compound Thiophene Moiety oxidative_stress Oxidative Stress (e.g., H₂O₂) canagliflozin->oxidative_stress degradation_product Thiophene S-Oxide Derivative Potential Degradant oxidative_stress->degradation_product

Caption: Postulated primary degradation pathway for the defluoro impurity under oxidative stress.

Conclusion

While the this compound is a known process-related impurity, its intrinsic stability in solution is not extensively documented in publicly available literature. However, based on the known stability profile of the parent Canagliflozin molecule and general principles of chemical stability, it is prudent to assume similar susceptibilities, particularly to oxidative and photolytic degradation. By employing the systematic troubleshooting and experimental protocols outlined in this guide, researchers can effectively identify and mitigate stability issues, ensuring the generation of accurate and reliable analytical data for this critical impurity.

References

  • Vichare, V., Choudhari, V., Tambe, V., & Dhole, S. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180. [Link]

  • Pachore, S. S., Akula, S., Aaseef, M., Jyothi, M. U., Vemuri, S., Prakash, L. R., ... & Dahanukar, V. H. (2017). Synthesis and Characterization of Potential Impurities of Canagliflozin. ChemistrySelect, 2(29), 9157-9161. [Link]

  • Housheh, S., Hayek, T., & Al-khani, S. (2017). ANALYSIS OF CANAGLIFLOZIN, REVIEW. World Journal of Pharmaceutical Research, 6(4), 306-316. [Link]

  • SynZeal. (n.d.). Canagliflozin Impurities. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN114181270B - Canagliflozin impurities, methods of preparation and removal.
  • ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Organic Process Research & Development, 17(12), 1517-1526. [Link]

  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 941-945. [Link]

  • PubChem. (n.d.). Canagliflozin. Retrieved January 23, 2026, from [Link]

  • Suneetha, D., & Sharmila, D. (2015). A validated stability indicating RP-HPLC method for estimation of canagliflozin in dosage form. Research Journal of Pharmacy and Technology, 8(9), 1186-1194. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Research on Enhancing the Solubility and Bioavailability of Canagliflozin Using Spray Drying Techniques with a Quality-by-Design Approach. Pharmaceutics, 15(4), 1189. [Link]

  • Sharma, A., & Singh, S. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Omega, 8(7), 6965-6975. [Link]

  • Bhatt, D., & Rao, A. S. (2018). Analytical Method Development and Validation for the Estimation of Canagliflozin in Bulk and Formulation by RP-HPLC. International Journal of Pharmaceutical Sciences and Drug Research, 10(3), 139-143. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). REVERSE PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR SEPARATION AND ESTIMATION OF IMPURITIES PRESENT IN PHARMACEUTICAL FORMULATION OF CANAGLIFOZIN. International Journal of Pharmaceutical Sciences and Research, 11(6), 2826-2834. [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2017). Development and Validation of Stability-Indicatiting HPLC method for Determination of Related Substances in Dabigatran Etexilate. IOSR Journal of Pharmacy and Biological Sciences, 12(6), 86-94. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

Sources

Addressing matrix effects in bioanalysis of Canagliflozin Defluoro Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Canagliflozin Defluoro Impurity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and address the common challenges associated with matrix effects in the LC-MS/MS analysis of this specific analyte.

Introduction to Matrix Effects in Bioanalysis

In the realm of bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy and reliability of quantitative data are paramount.[1][2] However, the complex nature of biological matrices such as plasma, serum, and urine introduces a significant challenge known as the "matrix effect."[3] This phenomenon, which can manifest as ion suppression or enhancement, arises from co-eluting endogenous components that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][4]

For this compound, an analogue of the SGLT2 inhibitor Canagliflozin, accurate quantification is critical for impurity profiling and ensuring the safety and efficacy of the parent drug.[5][6] This guide will provide a structured approach to identifying, troubleshooting, and mitigating matrix effects to ensure the development of a robust and reliable bioanalytical method.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: Inconsistent Peak Areas and Poor Reproducibility for the Defluoro Impurity

Question: "My calibration standards in neat solution are consistent, but when I analyze spiked plasma samples, I'm seeing significant variability in the peak areas for the this compound, leading to poor precision. What could be the cause and how do I fix it?"

Answer: This is a classic sign of a variable matrix effect. The endogenous components in different lots of plasma can vary, leading to inconsistent ion suppression or enhancement.[3][7] Phospholipids are a common culprit in plasma samples and are a primary source of matrix effects.[8][9][10][11]

Here is a systematic approach to troubleshoot and resolve this issue:

Step-by-Step Troubleshooting Protocol:

  • Confirm the Matrix Effect:

    • Post-Column Infusion Experiment: This is a qualitative method to visualize the regions of ion suppression or enhancement in your chromatogram.[3] Infuse a constant flow of a standard solution of the defluoro impurity post-column while injecting an extracted blank plasma sample. Dips in the baseline signal indicate ion suppression zones.

    • Quantitative Assessment: Prepare two sets of samples. In set A, spike the defluoro impurity into a neat solvent. In set B, spike the impurity at the same concentration into the supernatant of an extracted blank plasma sample. The ratio of the peak area in set B to set A gives you the matrix factor. A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

  • Optimize Sample Preparation to Remove Interferences:

    • The goal is to selectively remove matrix components, especially phospholipids, while efficiently extracting your analyte.[4][12]

    • Protein Precipitation (PPT): This is a simple and fast method, but it may not be sufficient to remove all interfering phospholipids.[13] If you are using PPT with acetonitrile or methanol, consider the following enhancements:

      • Phospholipid Removal Plates: These specialized plates contain a stationary phase that specifically targets and removes phospholipids.[14]

      • Post-PPT Dilution: Diluting the supernatant after protein precipitation can reduce the concentration of matrix components being injected into the LC-MS/MS system.[14][15]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[13][16] Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments to optimize the extraction of the defluoro impurity while leaving polar interferences like phospholipids in the aqueous phase.[14]

    • Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup.[16][17] For the this compound, which is structurally similar to the parent drug, a reverse-phase (C18) or a mixed-mode cation exchange SPE sorbent could be effective. Develop a robust SPE method by optimizing the wash and elution steps to selectively remove interferences.

  • Enhance Chromatographic Separation:

    • Ensure that your analyte is chromatographically separated from the regions of significant ion suppression identified in the post-column infusion experiment.

    • Modify Gradient Elution: Adjust the mobile phase gradient to shift the retention time of the defluoro impurity away from the early-eluting polar interferences and the late-eluting phospholipids.[9]

    • Column Chemistry: Consider using a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different interactions with both the analyte and matrix components.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the most effective way to compensate for matrix effects that cannot be completely eliminated.[3] The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to a consistent analyte-to-IS peak area ratio.

Workflow for Troubleshooting Inconsistent Peak Areas

A Inconsistent Peak Areas Observed B Perform Post-Column Infusion A->B C Identify Ion Suppression Zones B->C D Optimize Sample Preparation C->D H Enhance Chromatographic Separation C->H E Protein Precipitation (PPT) D->E F Liquid-Liquid Extraction (LLE) D->F G Solid-Phase Extraction (SPE) D->G L Re-evaluate Reproducibility E->L F->L G->L I Modify Gradient H->I J Change Column Chemistry H->J I->L J->L K Implement Stable Isotope-Labeled IS K->L L->D Unacceptable RSD% M Issue Resolved L->M Acceptable RSD%

Caption: A systematic workflow for diagnosing and resolving inconsistent analyte peak areas.

Issue 2: Low Analyte Recovery

Question: "I'm experiencing low and inconsistent recovery of the this compound from my plasma samples. How can I improve this?"

Answer: Low recovery can be due to several factors, including inefficient extraction, analyte degradation, or strong binding to plasma proteins. Given that Canagliflozin is highly protein-bound (99%), it is highly probable that its defluoro impurity also exhibits significant protein binding.[18]

Step-by-Step Troubleshooting Protocol:

  • Assess Extraction Efficiency:

    • Compare the peak area of the analyte in a pre-extraction spiked sample (spiked into plasma before extraction) with that of a post-extraction spiked sample (spiked into the extracted blank plasma). This will help you differentiate between extraction inefficiency and matrix effects.

  • Disrupt Protein Binding:

    • If using LLE or SPE, a pre-treatment step to disrupt protein binding is crucial.[8]

    • Acidification: Adding a small amount of a weak acid like formic acid or acetic acid can help denature plasma proteins and release the bound analyte.

    • Organic Solvent Pre-treatment: Before LLE or loading onto an SPE cartridge, precipitate proteins with a solvent like acetonitrile.[8]

  • Optimize Extraction Parameters:

    • LLE:

      • pH Adjustment: Canagliflozin is a weak acid. Determine the pKa of the defluoro impurity (likely similar to canagliflozin) and adjust the sample pH to be at least 2 units below the pKa to ensure it is in a neutral, more extractable form.[14]

      • Solvent Choice: Use a more polar extraction solvent or a mixture of solvents to improve the partitioning of the analyte into the organic phase.[13]

    • SPE:

      • Sorbent Selection: Ensure the chosen sorbent (e.g., C18) is appropriate for the polarity of the defluoro impurity.

      • Wash Steps: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte.

      • Elution Solvent: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. You may need to experiment with different solvent strengths and pH.

  • Evaluate Analyte Stability:

    • Assess the stability of the this compound in the biological matrix and during the entire sample preparation process (e.g., freeze-thaw stability, bench-top stability). Degradation can lead to apparent low recovery.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects when analyzing this compound in plasma?

A1: The primary sources of matrix effects in plasma are endogenous components that can co-elute with your analyte.[3] For a molecule like this compound, the most significant contributors are typically:

  • Phospholipids: These are abundant in plasma and are notorious for causing ion suppression.[1][9][11]

  • Salts and Other Endogenous Small Molecules: These can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source.

  • Metabolites of Canagliflozin: Canagliflozin is metabolized primarily through glucuronidation.[18][19][20][21][22] These metabolites could potentially interfere with the analysis of the defluoro impurity.

Q2: How do I choose the best sample preparation technique to minimize matrix effects?

A2: The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the matrix. Here's a comparative summary:

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive[14][13]Prone to significant matrix effects from phospholipidsHigh-throughput screening where some matrix effect can be tolerated.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, can be selective[14][13]More labor-intensive, requires solvent optimization[13]Methods requiring better cleanliness than PPT.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, highly selective[17]More complex method development, can be more expensiveRegulated bioanalysis and methods requiring the highest sensitivity and accuracy.

For robust and reliable quantification of the this compound, Solid-Phase Extraction (SPE) is highly recommended as it offers the most effective removal of interfering matrix components.[17]

Q3: According to regulatory guidelines, what are the expectations for evaluating matrix effects?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidelines for the validation of bioanalytical methods.[23][24][25] For matrix effects, the expectation is to demonstrate that the method is not impacted by the variability between different sources of the biological matrix.[7] This is typically done by:

  • Analyzing quality control (QC) samples prepared in at least six different lots of the biological matrix.[7]

  • The accuracy and precision for these QC samples should be within the acceptance criteria (typically ±15% for accuracy and ≤15% for the coefficient of variation).[7]

Q4: Can I use an analogue internal standard if a stable isotope-labeled one is not available?

A4: While a stable isotope-labeled internal standard (SIL-IS) is the gold standard, a suitable analogue internal standard can be used if a SIL-IS is unavailable. The key is to choose an analogue that is structurally very similar to the this compound and has a similar chromatographic retention time and ionization response. However, it is important to be aware that an analogue IS may not perfectly compensate for matrix effects, so more rigorous sample cleanup and chromatographic separation are often necessary.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
  • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable signal on your LC-MS/MS system.

  • Set up a 'T' junction to connect the output of the LC column to a syringe pump containing the standard solution and to the inlet of the mass spectrometer.

  • Infuse the standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Inject an extracted blank plasma sample (prepared using your intended sample preparation method) onto the LC column.

  • Monitor the signal of the this compound. Any significant and reproducible deviation from the stable baseline indicates a region of ion suppression or enhancement.

Logical Relationship for Matrix Effect Mitigation

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation cluster_3 Validation Problem Inaccurate & Imprecise Data Investigation Assess Matrix Effect (Post-Column Infusion) Evaluate Sample Preparation Check Chromatography Problem->Investigation:f1 Solutions Improve Sample Cleanup (PPT, LLE, SPE) Optimize LC Method Use SIL-IS Investigation:f0->Solutions:f1 Investigation:f1->Solutions:f0 Investigation:f2->Solutions:f1 Validation Robust & Reliable Bioanalytical Method Solutions->Validation

Caption: The logical progression from identifying a data integrity issue to implementing and validating a solution.

References

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • International Journal of MediPharm Research. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]

  • YouTube. (2024, November 11). BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioanalysis. Retrieved from [Link]

  • PubMed. (n.d.). Matrix effect elimination during LC-MS/MS bioanalytical method development. Retrieved from [Link]

  • ResearchGate. (2017, October 17). Synthesis and Characterization of Potential Impurities of Canagliflozin. Retrieved from [Link]

  • National Institutes of Health. (2024, February 27). Canagliflozin. Retrieved from [Link]

  • Taylor & Francis. (2011, February 21). Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Retrieved from [Link]

  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • PubMed. (n.d.). A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: application to pharmacokinetic studies in rats. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Canagliflozin: A review with specific focus on analytical methods in biological matrices and pharmaceuticals. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screenin. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • J&J Medical Connect. (2024, December 3). Pharmacokinetics of INVOKANA. Retrieved from [Link]

  • PubMed. (n.d.). Phospholipid-based matrix effects in LC-MS bioanalysis. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). Canagliflozin Desfluoro Impurity. Retrieved from [Link]

  • American Laboratory. (2014, February 5). How Solid-Phase Extraction Affects Challenges in Bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2025, December 12). (PDF) Method development and validation of Canagliflozin in human plasma by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • MDPI. (2018, May 20). Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant uridine diphosphate glucuronosyltransferases (UGT) and the effect of genetic variability of UGT enzymes on the pharmacokinetics of canagliflozin in humans. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Canagliflozin-impurities. Retrieved from [Link]

  • Springer. (n.d.). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Retrieved from [Link]

  • Arab International University. (2020, October 13). Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Retrieved from [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

  • PubMed. (n.d.). Clinical Pharmacokinetic, Pharmacodynamic, and Drug-Drug Interaction Profile of Canagliflozin, a Sodium-Glucose Co-transporter 2 Inhibitor. Retrieved from [Link]

  • ResearchGate. (2017, August 27). REPRINT. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Canagliflozin. Retrieved from [Link]

  • YouTube. (2021, January 21). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. Retrieved from [Link]

  • Google Patents. (n.d.). CN114181270B - Canagliflozin impurities, methods of preparation and removal.

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Validation & Comparative

A Senior Scientist's Comparative Guide to ICH-Compliant Impurity Method Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the safety and efficacy of pharmaceutical products is paramount. A critical aspect of this is the rigorous control of impurities. The International Council for Harmonisation (ICH) has established a framework of guidelines to ensure that analytical methods used to detect and quantify impurities are themselves robust, reliable, and fit for purpose. This guide provides an in-depth, experience-driven comparison of methodologies for validating impurity analytical methods, grounded in the principles of ICH Q2(R2), with practical insights extending from the foundational ICH Q3A(R2) and Q3B(R2) guidelines.

The Foundational "Why": Understanding Impurity Thresholds

Before delving into method validation, it is crucial to understand the context provided by ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products.[1][2][3][4][5] These guidelines introduce three key thresholds that dictate the level of scrutiny an impurity must undergo. The validation of an analytical method must be appropriate for the concentration levels dictated by these thresholds.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. An analytical method's limit of quantitation (LOQ) must be at or below this threshold.[6][7]

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

These thresholds are not fixed values but are dependent on the maximum daily dose of the drug substance.

Table 1: ICH Q3A(R2) and Q3B(R2) Thresholds for Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day (Drug Substance)0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day (Drug Substance)0.03%0.05%0.05%
< 10 mg (Drug Product)0.1%0.2%1.0% or 50 µg TDI, whichever is lower
10 mg - 100 mg (Drug Product)0.1%0.2%0.5% or 200 µg TDI, whichever is lower
> 100 mg - 2 g (Drug Product)0.1%0.2%0.2% or 3 mg TDI*, whichever is lower
> 2 g (Drug Product)0.05%0.1%0.15%

* TDI: Total Daily Intake

Core Validation Parameters: A Comparative and Mechanistic Approach

ICH Q2(R2) outlines the essential validation characteristics for analytical procedures.[8][9][10] For impurity methods, the focus is on demonstrating that the method is capable of accurately and precisely quantifying impurities at very low levels relative to the active pharmaceutical ingredient (API). The following sections provide a comparative analysis of how to approach each validation parameter, with a focus on high-performance liquid chromatography (HPLC), the workhorse of impurity analysis.

Specificity: The Cornerstone of Impurity Analysis

Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[11] For an impurity method, this means demonstrating that the peaks corresponding to known and potential impurities are well-resolved from the main API peak and from each other.

Experimental Protocol:

A cornerstone of demonstrating specificity is the forced degradation study .[12][13][14] The API is subjected to stress conditions more severe than those in accelerated stability studies to generate potential degradation products.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 24 hours.

    • Photostability: ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis: Analyze the stressed samples alongside an unstressed control.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the API and all generated impurity peaks. A peak purity index close to 1 indicates a homogenous peak.

  • Resolution: The resolution between the impurity peaks and the main peak, as well as between adjacent impurity peaks, should be greater than 1.5.[5]

Causality and Field Insights:

The goal of forced degradation is not to completely degrade the API, but to achieve a target degradation of 5-20%.[12][15] This range is optimal for generating a representative profile of degradation products without overly complicating the chromatogram. If no degradation is observed, more strenuous conditions may be necessary.[6]

Alternative and Complementary Techniques:

While HPLC-UV/PDA is the standard, co-elution can still occur, especially if impurities have similar chromophores to the API.[1] In such cases, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for assessing peak purity by looking for different mass-to-charge ratios under a single chromatographic peak.[1][16] For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice.[17][18][19]

Caption: Workflow for establishing specificity using forced degradation studies.

Linearity, Range, Accuracy, and Precision: The Quantitative Core

These parameters are intrinsically linked and are often evaluated together. They demonstrate that the method can reliably quantify impurities over a defined concentration range.

Table 2: Typical Acceptance Criteria for Quantitative Impurity Method Validation

ParameterAcceptance Criteria
Linearity Correlation Coefficient (r²) ≥ 0.99
Range From LOQ to 120% of the specification limit
Accuracy 80% - 120% recovery of the spiked amount
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 10% for impurities

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the impurity standard. If an impurity standard is not available, a stock solution of the API can be used, and the impurity can be calculated as a percentage of the API peak area (assuming a response factor of 1).

  • Linearity and Range:

    • Prepare a series of at least five concentrations of the impurity spanning from the Limit of Quantitation (LOQ) to 120% of the proposed specification limit.[9][20]

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Accuracy:

    • Prepare the drug product or substance matrix spiked with the impurity at three concentration levels (e.g., LOQ, 100% of specification, and 120% of specification).

    • Prepare each concentration level in triplicate.

    • Calculate the percent recovery of the spiked amount.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample spiked at 100% of the specification limit on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Causality and Field Insights:

For impurities, a higher RSD is generally acceptable compared to an assay method for the API due to the low concentrations being measured.[21] The range for an impurity method is critical and must encompass the levels at which the impurity will be controlled.[4] If linearity is not achieved over the desired range, a non-linear model may be appropriate, but this requires more extensive validation.[9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]

Experimental Protocol:

There are several methods to determine LOD and LOQ, with the most common being:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of the regression line / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of the regression line / Slope of the calibration curve)

Causality and Field Insights:

It is not sufficient to simply calculate the LOD and LOQ. The LOQ must be experimentally verified by analyzing a sample at the determined LOQ concentration and demonstrating acceptable precision and accuracy.[22] For an impurity method, the LOQ must be at or below the reporting threshold.[7]

Robustness: Real-World Reliability

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[21] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Critical Parameters: Identify method parameters that could potentially affect the results (e.g., pH of the mobile phase, column temperature, flow rate, mobile phase composition).

  • Systematic Variation: Vary each parameter within a predefined range (e.g., mobile phase pH ± 0.2 units, column temperature ± 5°C).

  • Analyze and Assess: Analyze a sample under each varied condition and assess the impact on system suitability parameters (e.g., resolution, peak tailing) and the quantitative results.

Causality and Field Insights:

Robustness studies are typically performed during method development.[8] If a method is not robust, it may be necessary to tighten the control over the critical parameters or to redevelop the method. Common issues discovered during robustness testing include peak shifting or co-elution, which can compromise the specificity of the method.

Caption: The logical flow from method development and robustness testing to formal validation.

Comparing Analytical Technologies for Impurity Profiling

While HPLC is the most common technique for impurity analysis, it is not always the most suitable.[23] The choice of analytical technology should be based on the physicochemical properties of the impurities.

Table 3: Comparison of Analytical Techniques for Impurity Analysis

TechniquePrincipleBest Suited ForAdvantagesLimitations
HPLC-UV/PDA Differential partitioning between a liquid mobile phase and a solid stationary phase.Non-volatile and thermally stable organic impurities.Robust, versatile, and widely available.May lack specificity for co-eluting compounds with similar chromophores.[1]
UHPLC Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.Complex mixtures of impurities.Improved resolution, speed, and reduced solvent consumption.[24]Higher backpressure requires specialized instrumentation.
LC-MS Combines the separation power of LC with the mass analysis capabilities of MS.Identifying unknown impurities and confirming the specificity of chromatographic peaks.High sensitivity and specificity; provides molecular weight information.[17]More complex and expensive than HPLC-UV.
GC-MS Separates volatile compounds in the gas phase followed by mass analysis.Volatile organic impurities and residual solvents.High sensitivity and specificity for volatile compounds.[17]Not suitable for non-volatile or thermally labile compounds.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.Chiral impurities and charged molecules.High separation efficiency and low sample/reagent consumption.Can have lower precision than HPLC.

Conclusion: A Holistic and Self-Validating Approach

The validation of an impurity method is not a mere box-ticking exercise but a scientific investigation to demonstrate that the method is fit for its intended purpose.[9] A well-structured validation study, grounded in the principles of ICH Q2(R2), Q3A(R2), and Q3B(R2), provides confidence in the quality and safety of the final drug product. By understanding the "why" behind each validation parameter and selecting the most appropriate analytical technologies, scientists can develop robust and reliable methods that withstand regulatory scrutiny and ensure patient safety. This guide serves as a starting point for developing a comprehensive validation strategy, and it is essential to tailor the specific experimental designs and acceptance criteria to the unique characteristics of the drug substance, product, and its impurities.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). 25 October 2006. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Products Q3B(R2). 2 June 2006. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 27 October 1994. Available from: [Link]

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). 30 November 2023. Available from: [Link]

  • ICH Harmonised Guideline. Guideline for Residual Solvents Q3C(R9). 24 January 2024. Available from: [Link]

  • Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. Available from: [Link]

  • Chromatography Forum. Validating HPLC method for impurity analysis. 2 August 2011. Available from: [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 31 March 2022. Available from: [Link]

  • Food and Drug Administration. Q3B(R) Impurities in New Drug Products (Revision 3). 29 September 2021. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. November 2005. Available from: [Link]

  • La démarche ISO 17025. A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • Preprints.org. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. 8 November 2025. Available from: [Link]

  • AMSbiopharma. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 5 November 2025. Available from: [Link]

  • ResolveMass Laboratories. Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. 9 July 2025. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • Der Pharma Chemica. Impurity Profiling and HPLC Methods for Drug Quality Compliance. 29 December 2024. Available from: [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. 8 August 2025. Available from: [Link]

  • MDPI. Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. 21 February 2023. Available from: [Link]

  • International Conference on Harmonisation. Quality Guidelines. Available from: [Link]

  • PharmTech. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • European Medicines Agency. ICH guideline Q3B(R) impurities in new drug products. Available from: [Link]

  • National Institutes of Health. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Available from: [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances. 1 October 2006. Available from: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. 22 September 2025. Available from: [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]

  • Taylor & Francis Online. Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. Available from: [Link]

  • gmpua.com. A Practical Guide to Analytical Method Validation. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. 26 December 2024. Available from: [Link]

  • Cormica. Understanding Impurity Analysis. Available from: [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

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A Comparative Guide to the Genotoxicity Assessment of Canagliflozin Defluoro Impurity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the genotoxicity assessment of Canagliflovin Defluoro Impurity, a known process-related impurity in the synthesis of the anti-diabetic drug Canagliflozin.[1][2] As drug safety regulations mandate stringent control over impurities that may pose a genotoxic risk—defined as the potential to damage DNA and lead to mutations or cancer—a robust and scientifically sound evaluation is paramount.[3][4][5] This document details the scientific rationale, experimental design, and comparative data interpretation necessary for a thorough assessment, adhering to international regulatory standards.

The Imperative for Genotoxicity Testing: A Regulatory and Scientific Overview

The registration of any new pharmaceutical product requires a comprehensive evaluation of its genotoxic potential.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their requirements under the International Council for Harmonisation (ICH) guidelines, particularly the ICH S2(R1) guideline.[5][6] This guideline advocates for a standard battery of tests because no single assay is capable of detecting all relevant mechanisms of genetic damage.[3]

The core principle is a tiered strategy:

  • Initial Screening: A battery of in vitro tests is employed to identify any potential genotoxic hazard.

  • In Vivo Confirmation: Positive findings from in vitro assays trigger the need for in vivo testing to determine if the genotoxicity is expressed in a whole-animal system, which accounts for physiological processes like metabolism, distribution, and excretion.[7]

For impurities, the Threshold of Toxicological Concern (TTC) is a crucial concept. It establishes a level of exposure (e.g., 1.5 µ g/day for lifetime exposure) below which the risk of carcinogenicity is negligible, even without substance-specific toxicity data.[8] Exceeding this threshold necessitates a full experimental assessment as outlined in this guide.

A Strategic Workflow for Genotoxicity Assessment

A logical and stepwise approach ensures a comprehensive and efficient evaluation. The proposed workflow integrates in vitro screening with in vivo follow-up, providing a self-validating system where each step informs the next.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Follow-up (If In Vitro is Positive) Ames Bacterial Reverse Mutation Assay (Ames Test) Detects Gene Mutations Decision Positive Result? Ames->Decision Evaluate Results MN_vitro In Vitro Micronucleus Assay Detects Chromosomal Damage (Clastogenicity & Aneugenicity) MN_vitro->Decision Evaluate Results MN_vivo In Vivo Mammalian Micronucleus Test Assesses Chromosomal Damage Report Final Genotoxicity Risk Assessment MN_vivo->Report Comet In Vivo Comet Assay Assesses DNA Strand Breaks Comet->Report Impurity Canagliflozin Defluoro Impurity Impurity->Ames Impurity->MN_vitro Decision->MN_vivo Yes Decision->Comet Yes Decision->Report No

Caption: Experimental workflow for assessing the genotoxicity of a pharmaceutical impurity.

Comparative In Vitro Genotoxicity Data

The initial assessment relies on a standard two-test in vitro battery. Canagliflozin, the parent drug, serves as a crucial negative control, as it is reported to be non-genotoxic.[9][10]

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce gene mutations.[11] It utilizes several strains of Salmonella typhimurium and E. coli to detect various types of point mutations. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[12]

Table 1: Hypothetical Ames Test Results

Test ArticleS9 ActivationS. typhimurium TA100 Revertants (Mean ± SD)E. coli WP2 uvrA Revertants (Mean ± SD)Mutagenicity Assessment
Vehicle Control (DMSO)-125 ± 1035 ± 5Negative
+130 ± 1240 ± 6Negative
Canagliflozin (1000 µ g/plate )-135 ± 1538 ± 4Negative
+142 ± 1145 ± 7Negative
Defluoro Impurity (1000 µ g/plate )-128 ± 941 ± 5Negative
+133 ± 1443 ± 8Negative
Positive Control
2-Nitrofluorene (10 µ g/plate )-980 ± 55-Positive
2-Aminoanthracene (2.5 µ g/plate )+-450 ± 40Positive

A result is considered positive if a dose-related increase in revertant colonies is observed, typically exceeding a 2-fold increase over the vehicle control.

Interpretation: In this hypothetical dataset, the Defluoro Impurity, like the parent drug Canagliflozin, did not induce a significant increase in revertant colonies compared to the vehicle control, either with or without metabolic activation. This suggests it does not cause gene mutations under the conditions of the Ames test.

In Vitro Micronucleus Assay

This assay is a gold-standard method for detecting chromosomal damage.[13] It identifies both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain).[14] The formation of micronuclei in the cytoplasm of dividing cells is the primary endpoint, conducted according to OECD Test Guideline 487.[15]

Table 2: Hypothetical In Vitro Micronucleus Assay Results in TK6 Cells

Test ArticleConcentration (µg/mL)S9 Activation% Cells with Micronuclei (Mean ± SD)Cytotoxicity (% of Control)Genotoxicity Assessment
Vehicle Control (DMSO)0-1.2 ± 0.3100Negative
+1.3 ± 0.4100Negative
Canagliflozin 500-1.4 ± 0.595Negative
500+1.5 ± 0.392Negative
Defluoro Impurity 500-1.3 ± 0.698Negative
500+1.6 ± 0.494Negative
Positive Control
Mitomycin C0.05-8.5 ± 1.160Positive
Cyclophosphamide5+9.2 ± 1.355Positive

A result is considered positive if a statistically significant, dose-dependent increase in the frequency of micronucleated cells is observed.

Interpretation: The hypothetical data shows no significant increase in micronucleated cells following treatment with the Defluoro Impurity. This indicates a lack of clastogenic or aneugenic potential in this in vitro mammalian cell system.

Mechanistic Insight: The DNA Damage Response (DDR) Pathway

Genotoxic agents activate a complex signaling network known as the DNA Damage Response (DDR).[16] This pathway halts the cell cycle to allow time for DNA repair. If the damage is irreparable, the cell is eliminated through apoptosis. Understanding this pathway provides a mechanistic basis for the endpoints measured in genotoxicity assays.

DDR cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors Genotoxic_Stress Genotoxic Agent (e.g., Impurity) DNA_Damage DNA Damage (Strand Breaks, Adducts) Genotoxic_Stress->DNA_Damage ATM ATM Kinase DNA_Damage->ATM activates ATR ATR Kinase DNA_Damage->ATR activates CHK2 CHK2 ATM->CHK2 phosphorylates CHK1 CHK1 ATR->CHK1 phosphorylates p53 p53 CHK2->p53 stabilizes CellCycleArrest Cell Cycle Arrest (G1, S, G2/M) CHK2->CellCycleArrest CHK1->CellCycleArrest p53->CellCycleArrest DNARepair DNA Repair Mechanisms p53->DNARepair Apoptosis Apoptosis (Cell Death) p53->Apoptosis

Caption: The DNA Damage Response (DDR) pathway activated by genotoxic agents.[17][18]

In Vivo Genotoxicity Assessment: The Decisive Step

If either in vitro test had yielded a positive or equivocal result, an in vivo follow-up would be mandatory. The in vivo setting is the ultimate arbiter, as it can negate an in vitro finding if, for example, the impurity is not absorbed or is rapidly detoxified.

In Vivo Comet Assay

The Comet Assay is a sensitive method for detecting primary DNA damage, such as strand breaks, in individual cells from virtually any tissue.[19][20][21][22] Following treatment, cells are isolated, embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet tail."

Table 3: Hypothetical In Vivo Comet Assay Results in Rat Liver Cells

Test ArticleDose (mg/kg)% Tail DNA (Mean ± SD)Fold Increase vs. ControlAssessment
Vehicle Control02.5 ± 0.81.0Negative
Canagliflozin 1002.8 ± 0.91.1Negative
Defluoro Impurity 1003.1 ± 1.01.2Negative
Positive Control (Ethyl methanesulfonate)20025.5 ± 4.510.2Positive

Detailed Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

This protocol is based on the OECD Test Guideline 471 for the pre-incubation method.[12]

A. Materials and Reagents

  • Test Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA pKM101).

  • Media: Nutrient broth, minimal glucose agar plates.

  • Metabolic Activation: Aroclor-1254 induced rat liver S9 fraction, S9 Cofactor Mix (NADP, G6P).

  • Test Articles: Canagliflozin Defluoro Impurity, Canagliflozin (dissolved in DMSO).

  • Controls: Vehicle (DMSO), Positive Controls (e.g., 2-nitrofluorene, sodium azide, 2-aminoanthracene).

B. Experimental Procedure

  • Strain Preparation: Grow overnight cultures of each bacterial strain in nutrient broth at 37°C with shaking.

  • Assay Setup (for each strain and condition ±S9):

    • To a sterile test tube, add:

      • 100 µL of bacterial culture.

      • 50 µL of test article solution (or control).

      • 500 µL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).

  • Pre-incubation: Vortex the tubes gently and incubate at 37°C for 30 minutes with shaking.[12]

  • Plating: After incubation, add 2.0 mL of molten top agar (containing trace histidine and biotin) to each tube, vortex, and pour onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+ or trp+) on each plate.

C. Data Analysis and Acceptance Criteria

  • Calculate the mean and standard deviation of revertant colonies for each triplicate group.

  • The test is valid if the vehicle controls are within historical ranges and positive controls show a significant increase in revertants.

  • A positive result is defined as a reproducible, dose-related increase in the mean number of revertants, typically at least a two-fold increase over the concurrent vehicle control.

Conclusion and Final Risk Assessment

References

  • U.S. Food and Drug Administration (FDA). (1997). S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

  • International Council for Harmonisation (ICH). Safety Guidelines. [Link]

  • Shin, H. S., et al. (2020). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. PMC - NIH. [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. [Link]

  • European Medicines Agency (EMA). (2024). Appendix 3 to Questions and answers for marketing-authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. [Link]

  • Johnson, M. D., et al. (2014). Carcinogenicity in Rats of the SGLT2 Inhibitor Canagliflozin. PubMed. [Link]

  • Yauk, C. L., et al. (2019). Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents. NIH. [Link]

  • Dhawan, A., et al. (2019). The Comet Assay: Assessment of In Vitro and In Vivo DNA Damage. PubMed. [Link]

  • SynZeal. Canagliflozin Impurities. [Link]

  • CMIC Group. (2024). In Vitro and in Vivo Studies. [Link]

  • Semenova, E., & Krivosheeva, L. (2021). Genotoxic properties of hypoglycemic drugs (systematic review). ResearchGate. [Link]

  • MDPI. Special Issue : Genotoxicity: Damage to DNA and Its Consequences. [Link]

  • Valentine, A. M., et al. (2022). Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues. MDPI. [Link]

  • Creative Biolabs. (2023). The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs. [Link]

  • Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. [Link]

  • SciSpace. (2022). Genotoxicity: damage to DNA and its consequences. [Link]

  • U.S. Food and Drug Administration (FDA). (2013). Pharmacology/Toxicology Review of Canagliflozin. [Link]

  • Frontiers. (2021). In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. [Link]

  • Regulations.gov. (2008). Draft Guidance for Industry on “Genotoxic and Carcinogenic Impurities in”. [Link]

  • Ambre, P. H., et al. (2024). Mutagenic and genotoxic in silico QSAR prediction of dimer impurity of gliflozins; canagliflozin, dapaglifozin, and emphagliflozin and in vitro evaluation by Ames and micronucleus test. PubMed. [Link]

  • Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Oxford Academic. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Recommended Follow-Up Testing for an Ames-Positive Drug or Metabolite To Support First-in-Human Clinical Trials With Healthy Sub. [Link]

  • ResearchGate. The majority of genotoxic agents activate the DNA damage response (DDR). [Link]

  • European Pharmaceutical Review. (2019). Genotoxic impurities in pharmaceutical products. [Link]

  • Charles River Laboratories. Ames Test. [Link]

  • Eco-Vector Journals Portal. (2021). Genotoxic properties of hypoglycemic drugs (systematic review). [Link]

  • ResearchGate. (2018). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. [Link]

  • Wikipedia. Comet assay. [Link]

  • Nucro-Technics. (2025). OECD 474: In vivo Mammalian Micronucleus Test. [Link]

  • Hartmann, A., et al. (2005). in vivo comet assay: use and status in genotoxicity testing. Oxford Academic. [Link]

  • ResearchGate. (2017). Synthesis, Isolation and Characterization of Process Related Impurities in Canagliflozin. [Link]

  • PubMed Central. (2022). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. [Link]

  • XCellR8. In Vitro Micronucleus Test. [Link]

  • PMC - NIH. (2022). Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer. [Link]

  • MDPI. (2023). Preclinical Studies of Canagliflozin, a Sodium-Glucose Co-Transporter 2 Inhibitor, and Donepezil Combined Therapy in Alzheimer's Disease. [Link]

  • Manasa Life Sciences. Canagliflozin Desfluoro Impurity. [Link]

  • SciSpace. (2017). The OECD's micronucleus test guideline for single exposure to an agent and the genotox-kinetic alternative. [Link]

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A Comparative Guide to Inter-Laboratory Analysis of Canagliflozin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Canagliflozin impurity analysis. Recognizing the critical role of impurity profiling in drug safety and efficacy, this document outlines a robust, self-validating protocol designed for researchers, scientists, and drug development professionals. By synthesizing established analytical methodologies with insights gleaned from practical application, this guide aims to foster consistency and accuracy across different laboratory settings. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed workflows to ensure the reliability of results. This guide is grounded in authoritative sources and adheres to international regulatory standards to ensure scientific integrity.

Introduction: The Imperative for Rigorous Canagliflozin Impurity Profiling

Canagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a widely prescribed medication for the management of type 2 diabetes mellitus. The manufacturing process and subsequent storage of Canagliflozin can lead to the formation of impurities, which, even at trace levels, may impact the drug's safety and efficacy. Therefore, robust and reproducible analytical methods for impurity detection and quantification are paramount for quality control in the pharmaceutical industry.[1]

This guide addresses the inherent challenge of inter-laboratory variability in analytical results. By establishing a standardized approach, we aim to enhance the consistency and reliability of Canagliflozin impurity analysis across different testing sites. The principles and protocols outlined herein are designed to be adaptable to various laboratory environments while maintaining the core tenets of scientific rigor and data integrity.

For the purpose of this guide, we will focus on the most prevalent and critical impurities associated with Canagliflozin, including process-related impurities and degradation products.[1][2][3] Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are a cornerstone of this process, helping to elucidate potential degradation pathways and identify likely impurities under various stress conditions.[4][5]

Foundational Analytical Techniques: A Comparative Overview

The cornerstone of Canagliflozin impurity analysis lies in chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods due to their high resolution and sensitivity.[6][7][8] When coupled with mass spectrometry (LC-MS), these techniques provide an unparalleled ability to identify and characterize unknown impurities.[9][10]

Technique Principle Strengths Limitations Typical Application in Canagliflozin Analysis
RP-HPLC Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.Robust, widely available, cost-effective, excellent for routine QC.[6]Lower resolution and longer run times compared to UPLC.Quantification of known impurities and assay of the active pharmaceutical ingredient (API).[6]
UPLC Utilizes sub-2 µm particle columns to achieve higher resolution, speed, and sensitivity than HPLC.Faster analysis times, improved resolution of closely eluting impurities.[4]Higher backpressure requires specialized instrumentation.Separation of complex impurity profiles, including isomeric impurities.[11][12]
LC-MS/MS Combines the separation power of LC with the mass-analyzing capabilities of tandem mass spectrometry.Enables structural elucidation and definitive identification of unknown impurities.[9]Higher cost and complexity of instrumentation and data analysis.Characterization of degradation products from forced degradation studies.[4]

The choice of analytical technique is contingent upon the specific objective of the analysis. For routine quality control and quantification of known impurities, a validated RP-HPLC method is often sufficient.[6][8] However, for the identification of unknown impurities or in-depth characterization of degradation products, the enhanced resolution of UPLC coupled with the structural information provided by MS/MS is indispensable.[4]

Inter-Laboratory Comparison Study Design

To ensure the validity and comparability of results, a well-designed inter-laboratory study is crucial. The following workflow provides a structured approach to conducting such a study.

Inter_Laboratory_Study_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Select Participating Laboratories P1->P2 P3 Develop & Validate Standardized Protocol P2->P3 P4 Prepare & Distribute Homogeneous Test Samples P3->P4 E1 Laboratories Perform Analysis per Protocol P4->E1 E2 Record & Document All Experimental Parameters E1->E2 E3 Collect Raw Data and Chromatograms E2->E3 A1 Centralized Data Compilation & Statistical Analysis E3->A1 A2 Identify & Investigate Outliers A1->A2 A3 Compare Inter-Laboratory Precision & Accuracy A2->A3 A4 Generate Final Report with Conclusions A3->A4

Caption: Workflow for the Inter-Laboratory Comparison Study.

Causality in Experimental Design

The success of an inter-laboratory comparison hinges on minimizing extraneous variables. The provision of a single, homogeneous batch of Canagliflozin test material to all participating laboratories is a critical first step. This eliminates sample variability as a source of discrepancy. Furthermore, a highly detailed and unambiguous analytical protocol is essential. This protocol should specify not only the instrumental parameters but also the preparation of mobile phases, standard solutions, and sample solutions, leaving no room for individual interpretation.

Standardized Protocol for Canagliflozin Impurity Analysis (RP-HPLC Method)

This section provides a detailed, step-by-step methodology for the determination of Canagliflozin and its related impurities by RP-HPLC. This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the performance of the chromatographic system before sample analysis.

Materials and Reagents
  • Canagliflozin Reference Standard (USP or equivalent)

  • Known Canagliflozin Impurity Reference Standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions
Parameter Specification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.01 M Ammonium Acetate buffer, pH adjusted to 4.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C
Detection Wavelength 290 nm[6]
Injection Volume 20 µL
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Canagliflozin Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with diluent.

  • Impurity Stock Solution: Prepare a stock solution of a mixture of known impurities at a suitable concentration in diluent.

  • System Suitability Solution: Spike the Working Standard Solution with the Impurity Stock Solution to obtain a final concentration of approximately 0.15% of each impurity relative to the Canagliflozin concentration.[2]

  • Sample Solution (1000 µg/mL): Accurately weigh the test sample equivalent to 25 mg of Canagliflozin into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

System Suitability

Before commencing sample analysis, inject the System Suitability Solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor for Canagliflozin Peak: Not more than 1.5.

  • Theoretical Plates for Canagliflozin Peak: Not less than 2000.

  • Resolution between Canagliflozin and the closest eluting impurity: Not less than 2.0.

  • %RSD for the peak area of Canagliflozin from five replicate injections: Not more than 2.0%.

Analytical Procedure
  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Working Standard Solution and record the chromatogram.

  • Inject the Sample Solution in duplicate and record the chromatograms.

Calculation of Impurities

The percentage of each impurity in the Canagliflozin sample is calculated using the following formula:

Where:

  • Area_impurity_sample is the peak area of the impurity in the sample chromatogram.

  • Area_standard is the peak area of Canagliflozin in the standard chromatogram.

  • Conc_standard is the concentration of Canagliflozin in the Working Standard Solution.

  • Conc_sample is the concentration of Canagliflozin in the Sample Solution.

  • RRF is the Relative Response Factor of the impurity (if different from 1).

Data Presentation and Interpretation

The results from the inter-laboratory comparison should be compiled into a clear and concise format to facilitate comparison.

Hypothetical Comparative Data
Laboratory Impurity A (%) Impurity B (%) Impurity C (%) Total Impurities (%)
Lab 1 0.080.120.050.25
Lab 2 0.090.110.060.26
Lab 3 0.070.130.050.25
Lab 4 (Outlier) 0.150.200.100.45
Mean 0.080.120.050.25
%RSD 12.5%8.3%10.0%4.0%
Logical Relationship of Analytical Methods

Analytical_Methods_Logic cluster_methods Analytical Techniques cluster_impurities Impurity Types HPLC RP-HPLC Known Known Impurities HPLC->Known Quantification UPLC UPLC Isomeric Isomeric Impurities UPLC->Isomeric Separation LCMS LC-MS/MS Unknown Unknown Impurities LCMS->Unknown Identification Degradation Degradation Products LCMS->Degradation Characterization

Caption: Relationship between analytical methods and impurity types.

Trustworthiness and Self-Validation

The protocol's trustworthiness is established through its inherent self-validating mechanisms. The system suitability criteria act as a daily check on the performance of the analytical system. If these criteria are not met, the system is not considered suitable for analysis, preventing the generation of unreliable data. Furthermore, the use of certified reference standards for both the API and known impurities ensures traceability and accuracy of the measurements. Adherence to ICH guidelines for method validation and impurity reporting provides a robust framework for ensuring the quality and reliability of the data generated.[2][13][14]

Conclusion

This guide provides a comprehensive framework for conducting a successful inter-laboratory comparison of Canagliflozin impurity analysis. By adhering to the standardized protocol and principles of good analytical practice, participating laboratories can contribute to a more consistent and reliable understanding of Canagliflozin's impurity profile. The ultimate goal is to ensure the quality, safety, and efficacy of this important therapeutic agent for patients with type 2 diabetes. The methodologies and workflows presented herein are designed to be both scientifically sound and practically implementable, fostering a culture of quality and collaboration within the pharmaceutical analysis community.

References

  • Vichare, V., Choudhari, V., Tambe, V., & Dhole, S. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180. [Link]

  • Journal of Molecular Science. (2025). Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form. Journal of Molecular Science. [Link]

  • IOSR Journal. (2017). Development and Validation of Stability-Indicatiting HPLC method for Determination of Related Substances in Dabigatran Etexilate. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • ResearchGate. (2017). ANALYSIS OF CANAGLIFLOZIN, REVIEW. ResearchGate. [Link]

  • Google Patents. (n.d.). CN114181270B - Canagliflozin impurities, methods of preparation and removal.
  • Kobuchi, S., Yano, K., Ito, Y., & Sakaeda, T. (2016). A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: application to pharmacokinetic studies in rats. Biomedical Chromatography, 30(10), 1549-1555. [Link]

  • Bhatt, D., et al. (2018). Analytical Method Development and Validation for the Estimation of Canagliflozin in Bulk and Formulation by RP-HPLC. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • SynZeal. (n.d.). Canagliflozin Impurities. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System. Retrieved from [Link]

  • G, S., et al. (2018). Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions. Rapid Communications in Mass Spectrometry, 32(3), 205-216. [Link]

  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screenin. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q3B (R2) Impurities in New Drug Products. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ResearchGate. (n.d.). Stability studies of Canagliflozin (Forced degradation). Retrieved from [Link]

  • Zhang, H., et al. (2014). Evaluation and Control of Genotoxic Impurities in Active Pharmaceutical Ingredients. Chinese Journal of New Drugs. [Link]

  • Housheh, S. (2017). ANALYSIS OF CANAGLIFLOZIN, REVIEW. World Journal of Pharmaceutical Research. [Link]

  • Core. (n.d.). validated and quantified stability indicating stress degradation study of oral anti-diabetic agent. Retrieved from [Link]

  • Agilent. (2024). LC/MS Based Characterization Workflow of GLP-1 Therapeutic Peptide Liraglutide and Its Impurities. [Link]

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A Comprehensive Guide to Determining the Relative Response Factor for Canagliflozin Defluoro Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth, technical comparison of methodologies for determining the Relative Response Factor (RRF) of Canagliflozin Defluoro Impurity, a known process-related impurity in the synthesis of Canagliflozin.[1] We will delve into the scientific principles, provide a detailed experimental protocol, and present a comparative analysis of analytical techniques, grounded in regulatory expectations and practical laboratory experience.

The Imperative of Accurate Impurity Quantification: Why RRF Matters

In chromatographic analysis, it is a common misconception that the detector response is the same for the API and its impurities at identical concentrations. Differences in chromophores and molecular structures can lead to significant variations in detector signals. The Relative Response Factor (RRF) is a critical parameter used to correct for these differences, ensuring that the calculated amount of an impurity is a true reflection of its concentration.

The International Council for Harmonisation (ICH) guidelines underscore the importance of accurately quantifying impurities.[2][3][4][5][6] When a reference standard for an impurity is available, its RRF can be experimentally determined and subsequently used for the precise quantification of that impurity in routine analysis without the need for the impurity standard itself.

The this compound is a process impurity that can arise during the synthesis of Canagliflozin.[1] Structurally, it lacks the fluorine atom on the phenyl ring of the parent molecule. This seemingly minor modification can alter its UV absorbance characteristics, necessitating the determination of an RRF for accurate quantification by UV-based chromatographic methods.

Principle of RRF Determination: The Slope Method

The most common and regulatory-accepted method for determining the RRF is the slope method. This involves generating calibration curves for both the API (Canagliflozin) and the impurity (this compound) by plotting detector response (peak area) against a range of concentrations. The RRF is then calculated as the ratio of the slope of the impurity's calibration curve to the slope of the API's calibration curve.

RRF = (Slope of Impurity) / (Slope of API)

An RRF value of 1.0 indicates an identical detector response for the API and the impurity at the same concentration. A value greater than 1.0 signifies a stronger response from the impurity, while a value less than 1.0 indicates a weaker response compared to the API.

Comparative Analysis of Analytical Methodologies

While various analytical techniques can be employed for the analysis of Canagliflozin and its impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most prevalent and accessible method.

Method Principle Advantages Disadvantages Applicability for RRF Determination
RP-HPLC with UV/PDA Detection Separation based on polarity, detection based on UV absorbance. A Photo Diode Array (PDA) detector provides spectral information.Robust, widely available, cost-effective, good sensitivity for chromophoric compounds. PDA allows for peak purity analysis.Requires chromophoric impurities. Response is dependent on the molar absorptivity at the chosen wavelength.Excellent . The standard and most practical approach. The UV spectra of Canagliflozin and its defluoro impurity are expected to be similar but not identical, making RRF determination crucial.
UPLC with UV/PDA Detection Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis times.Faster run times, better resolution, and higher sensitivity compared to HPLC.Higher initial instrument cost and backpressure limitations.Excellent . Offers a more efficient alternative to HPLC with the same underlying principles for RRF determination.
LC-MS Separation by LC coupled with mass spectrometry for detection.High selectivity and sensitivity. Provides structural information. Can quantify non-chromophoric impurities.Higher cost and complexity. Ionization efficiency can vary significantly between compounds, requiring careful method development.Can be used , but typically overkill for RRF determination of a known, chromophoric impurity. The principle would be similar, based on the response from the mass detector.

For the purpose of this guide, we will focus on the most practical and widely used technique: RP-HPLC with UV/PDA detection .

Experimental Protocol: RRF Determination for this compound

This protocol is a comprehensive, self-validating system designed to deliver a robust and accurate RRF value. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Materials and Reagents
  • Reference Standards: Canagliflozin (purity ≥ 99.5%) and this compound (purity ≥ 98%). The availability of a well-characterized impurity standard is a prerequisite.[1]

  • Solvents: HPLC grade acetonitrile and methanol.

  • Water: Milli-Q or equivalent high-purity water.

  • Buffer Reagents: Phosphate buffer components (e.g., monobasic potassium phosphate) and an acid for pH adjustment (e.g., orthophosphoric acid).

  • Diluent: A mixture of water and acetonitrile, typically in a ratio similar to the initial mobile phase conditions.

Instrumentation and Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving adequate separation between Canagliflozin and its defluoro impurity, ensuring accurate peak integration. Based on published methods for Canagliflozin analysis, the following conditions are recommended as a starting point.[7][8][9][10]

Parameter Recommended Condition Justification
Instrument HPLC or UPLC system with a PDA detectorPDA allows for the confirmation of the detection wavelength and assessment of peak purity.
Column C18, 250 mm x 4.6 mm, 5 µm (for HPLC) or equivalent UPLC columnProvides good retention and separation for moderately polar compounds like Canagliflozin and its impurities.
Mobile Phase A Phosphate buffer (e.g., 20mM, pH 3.5)A buffered mobile phase ensures consistent peak shapes and retention times.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient Elution A gradient program should be developed to ensure the elution of both compounds with good resolution and peak shape. A typical gradient might start with a lower percentage of acetonitrile and ramp up.A gradient is often necessary to separate closely eluting impurities and elute the main component in a reasonable time.
Flow Rate 1.0 mL/min (for HPLC)A standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 290 nmSeveral sources indicate that Canagliflozin has a UV maximum around 290 nm.[7][10] It is crucial to analyze the UV spectra of both Canagliflozin and the defluoro impurity to select a wavelength where both compounds have significant absorbance.
Injection Volume 10 µLA typical injection volume to achieve good peak response without overloading the column.
Preparation of Standard Solutions

Accurate preparation of standard solutions is paramount for a reliable RRF value.

  • Stock Solutions (1000 µg/mL):

    • Accurately weigh about 25 mg of Canagliflozin reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Linearity Solutions:

    • Prepare a series of at least five concentration levels for both Canagliflozin and its defluoro impurity, covering a range from the limit of quantification (LOQ) to approximately 120% of the expected impurity concentration in the test sample. For example, if the specification for the impurity is 0.15%, the linearity solutions for the impurity could range from 0.05% to 0.20% of the API test concentration.

    • A typical concentration range for the impurity could be 0.1, 0.5, 1.0, 1.5, and 2.0 µg/mL.

    • The concentration range for Canagliflozin should be wider to establish a robust calibration curve, for instance, 10, 20, 40, 60, and 80 µg/mL.[7]

Data Acquisition and Analysis
  • Inject the blank (diluent) to ensure no interfering peaks are present.

  • Inject each linearity solution for both Canagliflozin and the defluoro impurity in triplicate.

  • Record the peak areas for each injection.

  • For both compounds, plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²) for each calibration curve. The r² should be ≥ 0.999.

  • Calculate the RRF using the formula: RRF = Slope of Impurity / Slope of Canagliflozin .

The entire workflow can be visualized as follows:

RRF_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Ref_Std Reference Standards (API & Impurity) Stock_Sol Prepare Stock Solutions Ref_Std->Stock_Sol Lin_Sol Prepare Linearity Solutions Stock_Sol->Lin_Sol HPLC_Inject HPLC Injection (Triplicate) Lin_Sol->HPLC_Inject Peak_Area Record Peak Areas HPLC_Inject->Peak_Area Cal_Curve Generate Calibration Curves Peak_Area->Cal_Curve Lin_Reg Linear Regression (Slopes) Cal_Curve->Lin_Reg RRF_Calc Calculate RRF Lin_Reg->RRF_Calc RRF_Value Final RRF Value RRF_Calc->RRF_Value

Caption: Workflow for RRF determination of this compound.

Data Presentation and Interpretation

The results of the linearity study should be summarized in a clear and concise table.

Table 1: Example Linearity Data for RRF Determination

Analyte Concentration (µg/mL) Mean Peak Area (n=3) Slope RRF
Canagliflozin10[Data]\multirow{5}{}{[Value]}\multirow{5}{}{[Value]}\multirow{10}{}{[Calculated Value]}
20[Data]
40[Data]
60[Data]
80[Data]
This compound0.1[Data]\multirow{5}{}{[Value]}\multirow{5}{}{[Value]*}
0.5[Data]
1.0[Data]
1.5[Data]
2.0[Data]

The logical relationship for calculating the final impurity concentration using the determined RRF is as follows:

Impurity_Calculation_Logic Area_Imp Peak Area of Impurity (from sample chromatogram) Calc_Step1 Corrected Impurity Area = Area_Imp / RRF Area_Imp->Calc_Step1 Area_API Peak Area of API (from standard solution) Calc_Step2 Impurity Conc. = (Corrected Impurity Area / Area_API) * Conc_API_Std Area_API->Calc_Step2 Conc_API_Std Concentration of API (in standard solution) Conc_API_Std->Calc_Step2 RRF Determined RRF RRF->Calc_Step1 Calc_Step1->Calc_Step2 Final_Conc Final Impurity Concentration Calc_Step2->Final_Conc

Caption: Logic for calculating impurity concentration using the RRF.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The following aspects ensure the trustworthiness of the generated RRF value:

  • Linearity: A high correlation coefficient (r² ≥ 0.999) for both calibration curves confirms a linear detector response over the tested concentration range.

  • Precision: Triplicate injections at each concentration level provide an indication of the method's precision. The relative standard deviation (RSD) for the peak areas at each level should be within acceptable limits (typically ≤ 2.0%).

  • Specificity: The chromatographic method must demonstrate baseline separation between Canagliflozin and its defluoro impurity, as well as any other potential impurities.

Conclusion

The determination of the Relative Response Factor for this compound is a critical step in the development of a robust and accurate analytical method for quality control. By employing a systematic approach based on the principles of RP-HPLC and adhering to regulatory guidelines, researchers can ensure the reliability of their impurity quantification. This guide provides a comprehensive framework, from the underlying scientific principles to a detailed experimental protocol, empowering scientists to confidently and accurately assess the purity of Canagliflozin.

References

  • Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. (n.d.). Pharma Methods. Retrieved January 23, 2026, from [Link]

  • ANALYSIS OF CANAGLIFLOZIN, REVIEW. (2017). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 23, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF UV- SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF CANAGLIFLOZIN IN BULK & PHARMACEUTICAL FORM. (2022). The International journal of analytical and experimental modal analysis. Retrieved January 23, 2026, from [Link]

  • Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form. (2025). Journal of Molecular Science. Retrieved January 23, 2026, from [Link]

  • A validated stability indicating RP-HPLC method for estimation of canagliflozin in dosage form. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • rp-hplc method development and validation for the estimation of canagliflozin in tablet dosage form. (2014). International Journal of Pharmacy. Retrieved January 23, 2026, from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. Retrieved January 23, 2026, from [Link]

  • Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form. (2025). Journal of Molecular Science. Retrieved January 23, 2026, from [Link]

  • Synthesis and Characterization of Potential Impurities of Canagliflozin. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. (2023). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Validation of Analytical Procedure Q2(R2). (2022). ICH. Retrieved January 23, 2026, from [Link]

  • Development and validation of UV-spectroscopy based stability indicating different methods for the determination of Canagliflozin. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved January 23, 2026, from [Link]

  • Preformulation and UV-Spectrophotometric Analytical Method Validation Studies for Assessment of Canagliflozin. (2020). Impactfactor. Retrieved January 23, 2026, from [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A. (2023). ICH. Retrieved January 23, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. Retrieved January 23, 2026, from [Link]

Sources

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